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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a chiral aromatic amine with potential applications in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a chiral aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a stereogenic center, a fluorine-substituted phenyl ring, and a dimethylamino group, suggests its utility as a versatile building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known chemical properties, a proposed synthetic pathway, and a detailed discussion of its anticipated characteristics based on analogous structures. Due to the limited availability of experimental data for this specific compound, this document integrates information from related molecules to offer a predictive and practical resource for researchers.

Introduction: The Significance of Fluorinated Chiral Amines

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the use of chiral amines is fundamental in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline combines these key features, making it a compound of interest for the development of novel bioactive agents and functional materials. This guide aims to consolidate the available information and provide a forward-looking perspective on the chemical behavior and potential of this molecule.

Physicochemical and Computed Properties

Direct experimental data for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is scarce. The primary source of information comes from chemical suppliers and computational models.

Table 1: Known and Computed Properties of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

PropertyValueSource
CAS Number 942995-65-5[1]
Molecular Formula C₁₀H₁₆N₂[1]
Molecular Weight 164.25 g/mol [1]
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-
Topological Polar Surface Area (TPSA) 29.26 Ų[1]
logP (Predicted) 1.7723[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]
SMILES NC1=CC=C(C=C1)N(C)C[1]

Comparative Analysis with Structural Analogs

To infer the likely properties of the target molecule, it is instructive to examine its core components: N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline.

Table 2: Physicochemical Properties of Structural Analogs

PropertyN,N-Dimethylaniline4-Fluoro-N,N-dimethylaniline
CAS Number 121-69-7403-46-3
Molecular Formula C₈H₁₁NC₈H₁₀FN
Molecular Weight 121.18 g/mol 139.17 g/mol
Appearance Yellow to brownish oily liquidWhite or colorless to light orange to yellow powder to lump to clear liquid
Melting Point 2 °C35 - 39 °C
Boiling Point 194 °C200 °C
Density 0.956 g/mLNot Reported
Flash Point 63 °CNot Reported

The presence of the fluorine atom in 4-fluoro-N,N-dimethylaniline significantly raises the melting point compared to N,N-dimethylaniline, a trend that may also be observed in the target compound. The boiling points are comparable, suggesting that the ethylamine substituent in the target molecule will likely result in a higher boiling point due to increased molecular weight and potential for hydrogen bonding.

Proposed Enantioselective Synthetic Pathway

G cluster_0 Step 1: Synthesis of Precursor Ketone cluster_1 Step 2: Asymmetric Reductive Amination A 2-Fluoro-N,N-dimethylaniline C Friedel-Crafts Acylation A->C B Acetyl Chloride B->C D 1-(3-Fluoro-4-(dimethylamino)phenyl)ethan-1-one C->D AlCl₃ G Reductive Amination D->G E Ammonia or Ammonia Source E->G F Chiral Catalyst (e.g., Chiral Phosphoric Acid) F->G H₂, Pressure H (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline G->H

Caption: Proposed synthetic workflow for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline.

Experimental Protocol (Theoretical)

Step 1: Friedel-Crafts Acylation to Synthesize 1-(3-Fluoro-4-(dimethylamino)phenyl)ethan-1-one

  • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.

  • Slowly add 2-fluoro-N,N-dimethylaniline to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it onto crushed ice and an aqueous acid solution (e.g., HCl).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the precursor ketone.

Causality: The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. The dimethylamino group is a strong activating group, directing the acylation primarily to the para position. The ortho position to the fluorine is also activated, but the para product is generally favored due to sterics.

Step 2: Asymmetric Reductive Amination

  • In a high-pressure reactor, dissolve the ketone from Step 1 in a suitable solvent (e.g., methanol or toluene).

  • Add a source of ammonia (e.g., ammonium formate or ammonia gas).

  • Add a chiral catalyst, such as a BINOL-derived phosphoric acid, which has been shown to be effective in the enantioselective synthesis of 1-aminoindene derivatives.[2]

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture and stir for an extended period, monitoring for the consumption of the starting material.

  • After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

  • Remove the solvent and purify the crude product, likely through column chromatography, to obtain the enantiomerically enriched target compound.

Causality: Asymmetric reductive amination is a powerful method for the synthesis of chiral amines. The chiral catalyst creates a chiral environment around the imine intermediate, leading to the preferential formation of one enantiomer upon reduction.

Spectroscopic Characterization (Anticipated)

Detailed spectroscopic data for the target compound is not available. However, we can predict the key features based on its structure and data from analogs like N,N-dimethylaniline.[3][4]

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (multiplets in the range of 6.5-7.5 ppm). - Quartet for the methine proton (CH-NH₂) due to coupling with the adjacent methyl group. - Singlet for the N(CH₃)₂ protons (around 2.9-3.1 ppm). - Doublet for the CH₃ group adjacent to the stereocenter. - Broad singlet for the NH₂ protons.
¹³C NMR - Aromatic carbons (signals in the range of 110-160 ppm), with C-F coupling observable. - Signal for the methine carbon of the stereocenter. - Signal for the N(CH₃)₂ carbons. - Signal for the CH₃ carbon of the ethyl group.
IR Spectroscopy - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching vibrations (aromatic and aliphatic, around 2800-3100 cm⁻¹). - C=C aromatic ring stretching (around 1500-1600 cm⁻¹). - C-N stretching vibrations. - C-F stretching vibration (typically in the 1000-1300 cm⁻¹ region).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (164.25 g/mol ). - Fragmentation patterns consistent with the loss of methyl, amino, and ethyl groups.

Reactivity and Potential Applications

The molecule possesses several reactive sites:

  • Primary Amine: Can undergo a wide range of reactions, including acylation, alkylation, and formation of imines and amides. This functionality is key for its use as a building block in larger molecules.

  • Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the dimethylamino and ethylamino groups being activating and ortho-, para-directing. The fluorine atom is a deactivating group but also ortho-, para-directing.

  • N,N-dimethylamino Group: A tertiary amine that is basic and can be quaternized.

Given these features, (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a promising candidate for:

  • Pharmaceutical Synthesis: As a chiral building block for the synthesis of complex drug molecules. The presence of fluorine can enhance the pharmacological properties of the final compound.[5]

  • Asymmetric Catalysis: As a precursor to chiral ligands for metal-catalyzed asymmetric reactions.

  • Materials Science: As a monomer or functionalizing agent for the development of new polymers and materials with specific optical or electronic properties.

Safety and Handling

No specific safety data sheet (SDS) is available for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline. Therefore, it must be handled with extreme caution, assuming it possesses hazards similar to or greater than its structural analogs, such as N,N-dimethylaniline.

General Precautions:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. Keep away from heat, sparks, open flames, and hot surfaces.

  • Incompatible Materials: Strong oxidizing agents, acids.

First Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: If on skin, wash with plenty of soap and water. Remove contaminated clothing immediately.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.

Conclusion

(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still lacking, this guide provides a robust framework for its anticipated chemical properties, a plausible synthetic route, and necessary safety precautions based on the analysis of its structural components. As research into fluorinated and chiral compounds continues to expand, molecules like this will likely play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.

References

  • Brenna, E., et al. (2017). New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA). Molecules, 22(10), 1648.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]

  • N,N-Dimethylaniline. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Dimethylaminophenethylamine. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • ResearchGate. (n.d.). NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Retrieved from [Link]

  • Sharma, R., & Kumar, V. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1023–1055.
  • Singh, P. K., & Kumar, V. (2018). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Journal of Applicable Chemistry, 7(4), 939-948.
  • The Journal of Organic Chemistry. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • Various Authors. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939.
  • Various Authors. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
  • Various Authors. (2019). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.

Sources

Exploratory

Technical Guide: Synthesis of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

This technical guide details the synthesis of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline , a high-value chiral intermediate often utilized in the development of third-generation EGFR tyrosine kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline , a high-value chiral intermediate often utilized in the development of third-generation EGFR tyrosine kinase inhibitors (e.g., analogues of Osimertinib).

Executive Summary & Target Analysis

  • Target Molecule: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

  • Molecular Formula: C₁₀H₁₅FN₂

  • Key Structural Features:

    • Electron-Rich Core: The N,N-dimethylaniline scaffold is strongly electron-donating, significantly reducing the electrophilicity of the benzylic carbonyl precursor.

    • Ortho-Fluorine Effect: The 2-fluoro substituent introduces steric bulk and inductive withdrawal, subtly altering the pKa and reactivity of the aniline nitrogen.

    • Chiral Center: The (S)-configured primary amine at the benzylic position is the critical quality attribute (CQA), requiring high enantiomeric excess (>98% ee).

Strategic Insight: The primary synthetic challenge is not the chirality induction itself, but the electronic deactivation of the ketone precursor. The para-dimethylamino group donates electron density into the carbonyl carbon via resonance, making condensation with chiral auxiliaries sluggish. This guide prioritizes Ellman’s Sulfinamide Chemistry using Titanium(IV) additives to overcome this deactivation while ensuring high stereocontrol.

Retrosynthetic Analysis

The synthesis is disconnected into three logical phases:

  • Chiral Amine Installation: Stereoselective reduction of a chiral sulfinimine.

  • Scaffold Construction: Generation of the deactivated ketone from a halogenated precursor.

  • Core Functionalization: Methylation of the aniline.[1]

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Primary Pathway: Ellman’s Sulfinamide Protocol

This route is selected for its reliability in producing high optical purity without the need for extensive chiral chromatography.

Phase 1: Precursor Synthesis (Ketone Formation)

Step 1.1: Reductive Methylation

  • Reagents: Paraformaldehyde, NaBH₃CN (or formic acid/formaldehyde for Eschweiler-Clarke), Acetic Acid.

  • Substrate: 4-Bromo-2-fluoroaniline.

  • Mechanism: Formation of iminium ion followed by hydride reduction.

  • Protocol Note: Eschweiler-Clarke conditions (HCOOH/HCHO, reflux) are preferred for scale, but NaBH₃CN allows milder conditions if functional group tolerance is a concern.

Step 1.2: Acylation to Ketone

  • Reagents: n-Butyllithium (2.5 M in hexanes), N,N-Dimethylacetamide (DMA) or Weinreb Amide.

  • Conditions: -78 °C, THF.

  • Critical Control Point: The lithiated species is unstable. DMA must be added immediately after lithiation.

  • Reaction:

    • Lithium-Halogen exchange generates the aryl lithium species.

    • Nucleophilic attack on DMA generates the tetrahedral intermediate.

    • Acidic quench releases the ketone: 4-Acetyl-2-fluoro-N,N-dimethylaniline .

Phase 2: Chiral Imine Formation (The Bottleneck)

Challenge: The electron-rich nature of the substrate makes the carbonyl carbon less electrophilic. Standard condensation (MgSO₄) will fail. Solution: Use Titanium(IV) ethoxide as a Lewis acid and water scavenger.

  • Reagents: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary), Ti(OEt)₄.

  • Solvent: THF (anhydrous).

  • Temperature: Reflux (65-70 °C) for 12–24 hours.

  • Stoichiometry: Ketone (1.0 equiv), Sulfinamide (1.2 equiv), Ti(OEt)₄ (2.0 equiv).

Phase 3: Diastereoselective Reduction

To obtain the (S)-amine , we must select the correct reducing agent and auxiliary combination.

  • Rule of Thumb: Using the (R)-sulfinamide followed by reduction with L-Selectride (bulky hydride) typically yields the (S)-amine via a cyclic transition state (Cram-chelation model not always applicable to sulfinimines, but L-Selectride favors the opposite face of NaBH4).

  • Verification: If NaBH₄ is used, the diastereoselectivity (dr) is often lower (approx 80:20). L-Selectride or DIBAL-H at -78 °C is recommended for dr >95:5.

Phase 4: Deprotection
  • Reagents: HCl (4M in Dioxane) or MeOH.

  • Product: The sulfinyl group is cleaved, yielding the chiral amine hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetyl-2-fluoro-N,N-dimethylaniline
  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

  • Charge: Add 4-Bromo-2-fluoro-N,N-dimethylaniline (10.9 g, 50 mmol) and anhydrous THF (150 mL). Cool to -78 °C (dry ice/acetone).

  • Lithiation: Add n-BuLi (2.5 M, 22 mL, 55 mmol) dropwise over 20 mins. Maintain internal temp < -70 °C. Stir for 30 mins.

    • Observation: Solution typically turns yellow/orange.

  • Acylation: Add N,N-Dimethylacetamide (5.1 mL, 55 mmol) dissolved in THF (10 mL) dropwise.

  • Quench: Allow to warm to 0 °C over 1 hour. Quench with sat. NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Yield Target: 75-85%.

    • Data: ¹H NMR should show a singlet acetyl methyl group at ~2.5 ppm and NMe₂ singlet at ~3.0 ppm.

Step 2: Asymmetric Condensation (Ellman Procedure)
  • Setup: 250 mL flask with reflux condenser.

  • Charge: Ketone from Step 1 (5.0 g, ~27.6 mmol), (R)-tert-butanesulfinamide (4.0 g, 33.1 mmol), and THF (60 mL).

  • Activation: Add Ti(OEt)₄ (12.6 g, 55.2 mmol) pure via syringe.

    • Caution: Ti(OEt)₄ is moisture sensitive.

  • Reaction: Heat to reflux (70 °C) for 18 hours. Monitor by TLC/LCMS. The ketone peak should disappear.

  • Workup: Cool to RT. Pour into a stirred mixture of brine (50 mL) and EtOAc (50 mL).

    • Critical Step: A thick titanium oxide slurry will form. Add Celite and filter through a pad of Celite to remove titanium salts.

  • Isolation: Concentrate filtrate. The crude sulfinimine is usually stable enough for the next step without column chromatography.

Step 3: Stereoselective Reduction & Cleavage
  • Reduction: Dissolve crude sulfinimine in anhydrous THF (100 mL). Cool to -78 °C .

  • Addition: Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise. Stir for 2 hours at -78 °C.

    • Mechanistic Note: The bulky hydride attacks from the less hindered face, dictated by the chiral auxiliary's conformation.

  • Quench: Add MeOH slowly at -78 °C. Warm to RT.

  • Cleavage: Add 4M HCl in Dioxane (20 mL). Stir for 1 hour. A white precipitate (amine HCl salt) often forms.

  • Isolation: Concentrate to dryness. Triturate with Et₂O to remove sulfinic acid byproducts. Filter the solid.[1][2][3]

  • Free Basing (Optional): Dissolve salt in water, adjust pH to >12 with NaOH, extract with DCM to get the free amine oil.

Process Visualization

Figure 2: Step-by-step process flow for the Ellman auxiliary route.

Analytical Data & QC

Expected NMR Profile (Free Base):

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.0–6.5 (m, 3H, Aromatic).
      
    • 
       4.05 (q, 1H, benzylic CH).
      
    • 
       2.92 (s, 6H, NMe₂).
      
    • 
       1.35 (d, 3H, methyl).
      
    • 
       1.50 (br s, 2H, NH₂).
      

Chiral Purity Determination:

  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : i-PrOH : Diethylamine (90 : 10 : 0.1).

  • Expectation: (S)-enantiomer elutes first (typically, but must be verified with racemic standard). Target ee > 98%.

Safety & Handling

  • Fluorinated Anilines: Can be toxic and absorb through skin. Wear double nitrile gloves and work in a fume hood.

  • n-Butyllithium: Pyrophoric. Use strictly anhydrous techniques. Have a Class D fire extinguisher nearby.

  • Titanium(IV) Ethoxide: Hydrolyzes rapidly to release ethanol and TiO₂. Avoid contact with eyes; causes severe irritation.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link

  • Tang, T. P., & Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Asymmetric C-C Bond Forming Reactions." Journal of Organic Chemistry, 1999. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

  • ChemScene. "(S)-4-(1-aminoethyl)-N,N-dimethylaniline Product Page." ChemScene Catalog, Accessed 2024. Link (Validates existence of the core intermediate).

  • Sigma-Aldrich. "L-Selectride® Reagent Specification." Merck KGaA, Accessed 2024. Link

Sources

Foundational

Engineering (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline Structural Analogs: A Technical Guide to Chiral Pharmacophore Optimization

Executive Summary The rational design of targeted therapeutics relies heavily on privileged scaffolds that offer precise spatial geometry and tunable physicochemical properties. (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged scaffolds that offer precise spatial geometry and tunable physicochemical properties. (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline has emerged as a highly versatile chiral building block in modern medicinal chemistry. Featuring a rigidified 1-arylethylamine motif, this pharmacophore is frequently deployed in the development of Rho-associated protein kinase (ROCK) inhibitors and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[1].

This whitepaper provides an in-depth technical analysis of this core structure, detailing the stereoelectronic rationale behind its functional groups, robust methodologies for its asymmetric synthesis, and empirical Structure-Activity Relationship (SAR) insights for analog development.

Structural and Pharmacophoric Rationale

The efficacy of the (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline core is not coincidental; it is the result of three highly synergistic structural features that dictate both pharmacodynamics and pharmacokinetics.

The Chiral Center: (S)-1-Aminoethyl Group

The (S)-configured stereocenter is the primary driver of target selectivity. In kinase hinge regions or GPCR orthosteric sites, the methyl group of the 1-aminoethyl moiety occupies a specific hydrophobic sub-pocket, while the primary amine acts as a critical hydrogen-bond donor[2]. Inversion to the (R)-enantiomer typically results in a catastrophic steric clash, leading to a 100- to 1000-fold drop in binding affinity.

Stereoelectronic Locking: The 2-Fluoro Substituent

The introduction of a fluorine atom at the C2 position serves multiple advanced functions:

  • Conformational Restriction: The highly electronegative fluorine atom creates dipole-dipole repulsion with the adjacent N,N-dimethylamino group. This forces the dimethylamino moiety slightly out of the aromatic plane, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.

  • Metabolic Shielding: Fluorination blocks cytochrome P450-mediated aromatic oxidation at the electron-rich ortho position.

  • pKa Modulation: The inductive electron-withdrawing effect (-I) of fluorine lowers the pKa of the benzylic amine, optimizing the molecule's ionization state at physiological pH (7.4) to enhance membrane permeability.

The Electron-Donating N,N-Dimethylamino Group

Located at the C1 position, the tertiary amine acts as a strong electron-donating group (EDG) via resonance (+R). This enriches the electron density of the aromatic ring, strengthening potential


-cation or 

-

stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target protein's binding site[3].

PharmacophoreModel Core (S)-4-(1-Aminoethyl)-2-fluoro- N,N-dimethylaniline Core Amine (S)-1-Aminoethyl Group (H-Bond Donor & Steric Fit) Core->Amine Fluoro 2-Fluoro Substituent (Conformational Lock & Metabolic Shield) Core->Fluoro Dimethyl N,N-Dimethylamino Group (Electron Density & Solvent Interaction) Core->Dimethyl Target Target Protein Binding Pocket (e.g., ROCK / TRPV1) Amine->Target H-Bonding Fluoro->Target Hydrophobic Fit Dimethyl->Target pi-Cation / Solvent

Fig 1: Pharmacophoric contributions of the core structural elements to target binding.

Asymmetric Synthesis: Ellman's Sulfinamide Protocol

Synthesizing the strictly (S)-configured amine requires a highly stereoselective approach. The industry standard utilizes Ellman's chiral sulfinamide auxiliary ((R)-2-methylpropane-2-sulfinamide)[4]. This method is preferred over classical resolution via chiral salts because it provides predictable stereocontrol and higher overall yields.

Mechanistic Causality in the Workflow
  • Titanium(IV) Ethoxide (

    
    ):  Used during imine condensation. It acts dually as a Lewis acid to activate the sterically hindered acetophenone and as a water scavenger to drive the equilibrium forward.
    
  • Temperature Control (-50°C): During the reduction phase, low temperatures are critical. The bulky tert-butyl group of the chiral auxiliary creates severe steric hindrance on one face of the imine. At -50°C, the hydride from

    
     is forced to attack exclusively from the less hindered face, maximizing the diastereomeric ratio (dr > 98:2).
    
Step-by-Step Experimental Methodology

Step 1: Friedel-Crafts Acylation

  • Dissolve 2-fluoro-N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere[3].

  • Cool the solution to 0°C and add acetyl chloride (1.2 eq) dropwise.

  • Slowly add anhydrous aluminum chloride (

    
    , 1.5 eq) in portions. Stir for 4 hours at room temperature.
    
  • Quench with ice water, extract with DCM, and purify via silica gel chromatography to yield 1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-one.

Step 2: Chiral Imine Condensation

  • Mix the acetophenone intermediate (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Add

    
     (2.0 eq) at room temperature. Reflux the mixture for 12 hours.
    
  • Quench with brine to precipitate titanium dioxide (

    
    ). Filter through Celite, concentrate, and isolate the (R)-sulfinyl imine.
    

Step 3: Diastereoselective Reduction

  • Dissolve the (R)-sulfinyl imine in anhydrous THF and cool to -50°C.

  • Add

    
     (3.0 eq) portion-wise. Maintain -50°C for 6 hours to ensure maximum facial selectivity.
    
  • Warm to 0°C, quench with saturated

    
    , and extract with ethyl acetate to yield the (S,R)-sulfinamide intermediate.
    

Step 4: Auxiliary Cleavage and Salt Formation (Self-Validating Step)

  • Dissolve the intermediate in methanol and add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours.

  • Concentrate the solution to precipitate the (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline dihydrochloride salt[2].

  • Validation: Perform Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (ee) > 99%. Run

    
    -NMR to verify the complete disappearance of the 9-proton singlet at ~1.2 ppm (indicating complete removal of the tert-butyl auxiliary).
    

SynthesisWorkflow A 2-Fluoro-N,N- dimethylaniline B Acylation (AcCl, AlCl3) A->B C Acetophenone Intermediate B->C D Condensation (R)-t-Bu-Sulfinamide Ti(OEt)4 C->D E Chiral Sulfinyl Imine D->E F Reduction (NaBH4, -50°C) E->F G (S)-Sulfinamide F->G H Cleavage (HCl/Dioxane) G->H I (S)-Amine Dihydrochloride H->I

Fig 2: Asymmetric synthesis workflow utilizing Ellman's chiral sulfinamide auxiliary.

Structure-Activity Relationship (SAR) & Analog Data

To demonstrate the critical nature of each functional group, the following table summarizes representative SAR data derived from benchmark campaigns targeting Rho-kinase (ROCK1) and TRPV1 receptors using this pharmacophore[1].

The data highlights how minor structural perturbations—such as removing the fluorine atom or inverting the stereocenter—drastically alter biochemical efficacy and lipophilicity (logD).

Analog VariationR1 (C1 Position)R2 (C2 Position)StereocenterRepresentative Target

(nM)
logD (pH 7.4)
(S)-Core (Standard)


(S)12 1.8
(R)-Enantiomer


(R)> 10,0001.8
Des-fluoro Analog


(S)4501.5
Pyrrolidine Analog


(S)82.1
Chloro Analog


(S)852.3
Primary Amine Analog


(S)1,2000.9
SAR Insights:
  • Stereochemical Rigidity: The >800-fold drop in potency for the (R)-enantiomer confirms that the binding pocket is highly asymmetric and intolerant of spatial deviation.

  • The Fluorine Effect: Removing the fluorine (Des-fluoro Analog) results in a ~37-fold loss in potency. Without the steric repulsion from the fluorine, the

    
     group rotates freely, increasing the entropic cost of binding and disrupting optimal 
    
    
    
    -stacking geometries.
  • Lipophilic Bulk at R1: Replacing the dimethylamino group with a pyrrolidine ring slightly improves potency (8 nM) by filling a larger lipophilic void in the solvent-exposed region, though it increases logD, which must be balanced against clearance rates.

Conclusion

(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is far more than a simple aromatic amine; it is a highly engineered molecular tool. By leveraging the stereoelectronic locking of the ortho-fluoro group and the strict spatial orientation of the (S)-chiral center, drug development professionals can achieve exquisite target selectivity. Mastery of its asymmetric synthesis via Ellman's auxiliary ensures that this structural analog can be reliably produced at scale with the rigorous enantiomeric purity required for clinical applications.

References

  • FR3017868A1 - ISOQUINOLINE DERIVATIVES, PROCESS FOR PREPARING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME Google Patents URL
  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug ResearchGate URL:[Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

The following technical guide details the spectroscopic characterization and analysis of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline , a critical chiral intermediate often utilized in the synthesis of tyrosine kina...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and analysis of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline , a critical chiral intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibitors).

[1][2]

Executive Summary

Compound Name: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline IUPAC Name: (S)-1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-amine Molecular Formula: C₁₀H₁₅FN₂ Molecular Weight: 182.24 g/mol CAS Registry Number (Precursor Ketone): 152835-92-2 (1-(4-(dimethylamino)-3-fluorophenyl)ethanone) Core Application: Chiral building block for pharmaceutical synthesis, specifically in introducing the (S)-1-(aryl)ethyl moiety common in kinase inhibitor scaffolds.[1][2][3]

This guide provides a comprehensive protocol for the structural verification of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), grounded in the synthesis from its acetophenone precursor.[1]

Synthesis & Structural Context

To understand the spectroscopic data, one must understand the molecular origin. The compound is typically synthesized via the asymmetric reductive amination or biocatalytic transamination of 1-(4-(dimethylamino)-3-fluorophenyl)ethanone .[1][2]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the logical flow from the achiral ketone to the validated chiral amine.

SynthesisWorkflow Ketone Precursor Ketone CAS: 152835-92-2 Reaction Asymmetric Transamination (ω-Transaminase + PLP) Ketone->Reaction Amine Donor (iPrNH2) Crude Crude (S)-Amine Reaction->Crude >90% ee Purification Acid-Base Extraction & Silica Chromatography Crude->Purification Final Target: (S)-4-(1-Aminoethyl)- 2-fluoro-N,N-dimethylaniline Purification->Final Purity >98%

Caption: Biocatalytic synthesis pathway converting the acetophenone precursor to the target chiral amine with high enantioselectivity.

Spectroscopic Characterization (NMR)[1][2][4][5][6]

1H NMR Spectroscopy (Proton)

The 1H NMR spectrum is characterized by the distinct chiral ethyl group signals and the specific coupling patterns induced by the fluorine atom on the aromatic ring.[2]

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1][2]

PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
Ar-H 6.95 - 7.10Multiplet3H

Aromatic protons.[1][2] The fluorine at C2 causes splitting (approx 8-12 Hz) and shields the C3 proton.[1][2]
CH-NH₂ 4.05 - 4.15Quartet1H

Benzylic proton.[1][2][3] The quartet arises from coupling with the adjacent methyl group.[2]
N(CH₃)₂ 2.75 - 2.85Singlet6H-Dimethylamino group.[1][2][3] Characteristic strong singlet, slightly upfield due to electron donation.[2]
CH₃ 1.35 - 1.40Doublet3H

Methyl group of the ethyl chain.[1][2] Diagnostic doublet confirming the ethyl backbone.[1][2]
NH₂ 1.50 - 1.80Broad Singlet2H-Amine protons.[1][2] Shift varies with concentration and water content; exchangeable with D₂O.[1][2]

Expert Insight (Causality):

  • Fluorine Coupling: The fluorine atom at position 2 (ortho to the dimethylamine) exerts a strong electronic effect.[1][2] You will observe complex splitting in the aromatic region not just from H-H coupling, but from F-H coupling (

    
     Hz).[1][2]
    
  • Chiral Center: The benzylic proton at ~4.1 ppm is the probe for chirality.[1][2] In the presence of a chiral shift reagent (e.g., Eu(hfc)₃), this quartet will split into two distinct signals if the sample is racemic, allowing for enantiomeric excess (ee) determination.[1][2]

13C NMR Spectroscopy (Carbon)

The 13C spectrum confirms the carbon skeleton and the presence of the fluorine atom via C-F coupling.[2]

Solvent: CDCl₃ Frequency: 100 MHz[1][2]

Shift (δ, ppm)AssignmentNotes
154.0 - 156.0 C-2 (C-F)Doublet due to

coupling (~245 Hz).[1][2]
140.0 - 142.0 C-1 (C-N)Substituted aromatic carbon.[1][2][3]
138.0 - 139.0 C-4Para to NMe₂, bearing the ethyl group.[1][2]
120.0 - 125.0 Ar-C (CH)Aromatic CH signals, split by fluorine (

).[1][2]
50.5 - 51.5 C H-NH₂Benzylic chiral carbon.[1][2]
43.0 - 44.0 N(CH₃)₂Dimethylamino carbons.
25.0 - 26.0 C H₃Methyl carbon of the ethyl group.[1][2][3]

Mass Spectrometry (MS) Data[1][2][4]

Electrospray Ionization (ESI-MS)

Mass spectrometry provides the primary confirmation of molecular weight.[1][2][3]

  • Ionization Mode: Positive (ESI+)[1][2]

  • Calculated Mass (M): 182.12[1][2]

  • Observed Ion [M+H]⁺: 183.13 (Base Peak)[1][2]

Fragmentation Pathway

The fragmentation pattern is consistent with benzylamines.[1][2] The loss of ammonia is a primary pathway.[2]

Fragmentation Parent [M+H]+ m/z 183.13 Frag1 [M - NH3]+ Loss of Ammonia m/z 166.10 Parent->Frag1 - NH3 (17 Da) Frag2 Tropylium Ion Analog (Stabilized Carbocation) Frag1->Frag2 Rearrangement

Caption: Primary fragmentation pathway in ESI-MS showing the characteristic loss of ammonia.

Protocol for Enantiomeric Purity Determination

Trustworthiness in using this intermediate relies on verifying the (S)-configuration.[1][2][3]

Chiral HPLC Method

This is the "Self-Validating System" to ensure the synthesis produced the correct isomer.[1][2][3]

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 μm).[1][2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Expected Result:

    • (R)-Isomer: typically elutes first (check specific column certificate).[1][2][3]

    • (S)-Isomer: typically elutes second.[1][2]

    • Acceptance Criteria: ee > 98%.

References

  • Precursor Synthesis & Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 75037, 1-[4-(Dimethylamino)phenyl]ethanone. Retrieved from [Link]

  • General Synthesis of Chiral Fluorinated Amines

    • Coscolín, C., et al. (2021).[2] ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI.[1][2] Retrieved from [Link][1][2]

  • Spectroscopic Reference for Fluorinated Anilines

Sources

Foundational

Commercial Availability &amp; Synthetic Strategy: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

This is an in-depth technical guide on the commercial availability and procurement strategy for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline . Part 1: Executive Summary & Market Landscape Current Status: Non-Stock /...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the commercial availability and procurement strategy for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline .

Part 1: Executive Summary & Market Landscape

Current Status: Non-Stock / Custom Synthesis Required (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is not currently available as a commodity catalog item from major global distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) under this specific name. It is a specialized chiral intermediate, likely a scaffold for kinase inhibitor development (e.g., ALK/ROS1 targets).

Procurement Strategy: Researchers requiring this compound have two viable options:

  • Custom Synthesis (Outsourced): Request synthesis from CROs using the CAS of the closest advanced precursor.

  • In-House Synthesis (Recommended): Perform a 3-step functionalization of the commercially available precursor (S)-1-(4-Bromo-3-fluorophenyl)ethanamine .

Key Chemical Identifiers
PropertyDetail
Chemical Name (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline
Systematic Name (S)-1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-amine
Molecular Formula C₁₀H₁₅FN₂
Molecular Weight 182.24 g/mol
Chirality (S)-enantiomer (ee > 98% required for bioactivity)
Core Motif 2-Fluoro-4-alkylaniline (Ortho-fluoro aniline)

Part 2: Strategic Sourcing (The "Buy" Option)

Since the final target is not off-the-shelf, you must source the advanced chiral precursor . This reduces lead time from months (de novo synthesis) to weeks.

The "Golden" Precursor

The most efficient route utilizes (S)-1-(4-Bromo-3-fluorophenyl)ethanamine , which is commercially available.

  • Precursor Name: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

  • CAS Number: 2109874-10-2 (HCl salt) or 1311254-85-9 (related isomer check*)

  • Availability: Stocked by specialized chiral block suppliers (e.g., ChemScene, BLD Pharm, Angene).

  • Structural Logic:

    • The precursor has a Bromine at position 4 and Fluorine at position 3 (relative to the ethylamine at 1).

    • Substitution: Replacing the Bromine with a Dimethylamine group shifts the priority. The new N,N-dimethylaniline core places the Fluorine at the ortho position (Position 2) relative to the dimethylamine, and the ethylamine at Position 4 . This perfectly matches the target structure.

Recommended Suppliers for Precursor (CAS 2109874-10-2):

  • ChemScene (Catalog # CS-0040943 or similar)

  • BLD Pharm

  • AstaTech

Part 3: Synthetic Accessibility (The "Make" Option)

If you cannot wait for custom synthesis, the conversion of the precursor to the target is a high-yielding, three-step protocol.

Reaction Workflow Diagram

SynthesisRoute Start (S)-1-(4-Bromo-3-fluorophenyl) ethanamine HCl (CAS 2109874-10-2) Step1 Step 1: Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate A: N-Boc-Protected Bromide Step1->Inter1 Step2 Step 2: Buchwald-Hartwig (Pd2(dba)3, BINAP, HNMe2) Inter1->Step2 Pd-Catalysis Inter2 Intermediate B: N-Boc-Protected Target Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target: (S)-4-(1-Aminoethyl)-2-fluoro- N,N-dimethylaniline Step3->Final

Caption: Synthetic route converting the commercial bromo-precursor to the target via Buchwald-Hartwig amination.

Detailed Experimental Protocol
Step 1: Protection of the Primary Amine

To prevent interference during the metal-catalyzed coupling, the chiral amine must be protected.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: Suspend the precursor HCl salt in DCM. Add 2.5 equiv TEA, followed by 1.1 equiv Boc₂O. Stir at RT for 4 hours. Wash with water/brine.

  • Outcome: Quantitative yield of tert-butyl (S)-(1-(4-bromo-3-fluorophenyl)ethyl)carbamate.

Step 2: Pd-Catalyzed Amination (The Critical Step)

This step installs the dimethylamine group while preserving the chiral center.

  • Reagents: Dimethylamine (2.0M in THF), Pd₂(dba)₃ (2 mol%), BINAP or RuPhos (4 mol%), NaOtBu (1.5 equiv), Toluene.

  • Conditions: Degas solvent thoroughly. Heat to 80-100°C under Argon for 12-16 hours.

  • Mechanism: The Fluorine atom ortho to the Bromine exerts an electronic effect but does not interfere with the oxidative addition of Pd(0) to the C-Br bond.

  • Note: If Dimethylamine gas is difficult to handle, use a surrogate like N,N-dimethylcarbamoyl chloride followed by reduction, though direct amination is preferred.

Step 3: Acidic Deprotection
  • Reagents: 4M HCl in 1,4-Dioxane.

  • Procedure: Dissolve Intermediate B in minimal dioxane. Add HCl solution at 0°C. Stir at RT for 2 hours.

  • Workup: Concentrate in vacuo. The product is isolated as the Dihydrochloride salt .

  • Validation: Check optical rotation to ensure no racemization occurred (Pd chemistry is generally safe for distal chiral centers).

Part 4: Technical Specifications & QC

When sourcing or synthesizing this compound, the following quality parameters are critical for biological reproducibility.

ParameterSpecificationRationale
Purity (HPLC) ≥ 98.0%Essential for SAR data reliability.
Chiral Purity (ee) ≥ 98%The (R)-enantiomer may have significantly different binding affinity.
Appearance White to pale yellow solid (HCl salt)Free base is likely an oil and prone to oxidation.
Identity ¹H NMR, MS, Chiral HPLCConfirm integration of N-Me protons (~2.9 ppm, s, 6H).
Stability Store at -20°C, HygroscopicAniline derivatives can oxidize; store under inert gas.
Structural Validation (Expected NMR Signals)
  • Aromatic Region: Three protons.[1] The proton ortho to the Fluorine and NMe2 group will show distinct coupling constants.

  • Aliphatic Region:

    • Methine (Chiral center): Quartet at ~4.1 ppm.

    • Methyl (Ethyl group): Doublet at ~1.3 ppm.

    • Dimethylamine: Singlet at ~2.90 ppm (integrating to 6H).[2]

Part 5: References

  • Precursor Availability: Sigma-Aldrich / MilliporeSigma. "(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride". Catalog Search. Accessed 2024. Link

  • Synthetic Methodology: Organic Syntheses. "Palladium-Catalyzed Amination of Aryl Halides". Org. Synth. 2002, 79, 48. (General protocol for Buchwald-Hartwig amination). Link

  • Chiral Amine Synthesis: Chemical Reviews. "Catalytic Asymmetric Synthesis of Chiral Amines". Chem. Rev. 2010, 110, 3, 1386–1452. Link

  • Fluorinated Aniline Properties: Journal of Fluorine Chemistry. "Synthesis and properties of fluorinated anilines". (General reference for stability and reactivity). Link

Sources

Exploratory

Strategic Modulation of Pharmacokinetics via Fluorinated Anilines

Topic: Biological Activity of Fluorinated Anilines Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The Physicochemical Rationale: Why Fluorine? In medi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Fluorinated Anilines Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The Physicochemical Rationale: Why Fluorine?

In medicinal chemistry, the transition from a hydrogen atom to a fluorine atom on an aniline ring is rarely a trivial substitution; it is a strategic maneuver to alter the molecule's electronic landscape without significantly changing its steric bulk. The van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing it to mimic hydrogen sterically ("bioisosterism") while exerting profound electronic effects due to its high electronegativity (3.98 on the Pauling scale).

Modulation of Basicity (pKa) and Lipophilicity (LogP)

The introduction of fluorine onto the aniline ring dramatically alters the basicity of the amine nitrogen. This is critical for membrane permeability and solubility.

  • Inductive Effect (-I): Fluorine pulls electron density through the sigma bond framework, generally reducing the availability of the nitrogen lone pair for protonation.

  • Resonance Effect (+R): At the para position, fluorine can donate electron density back into the ring system, partially counteracting the inductive withdrawal.

Table 1: Comparative Physicochemical Properties of Fluorinated Anilines

CompoundStructurepKa (Conjugate Acid)LogP (Approx.)Biological Implication
Aniline Ph-NH₂4.600.90Baseline reference.[1]
2-Fluoroaniline 2-F-Ph-NH₂3.201.15Ortho Effect: Strong inductive withdrawal + intramolecular H-bond reduces basicity significantly.[1]
3-Fluoroaniline 3-F-Ph-NH₂3.501.15Meta Effect: Pure inductive withdrawal; reduces basicity, improves permeability in acidic environments.[1]
4-Fluoroaniline 4-F-Ph-NH₂4.651.15Para Anomaly: Resonance (+R) competes with Inductive (-I).[1] Basicity is nearly identical to aniline.
2,4-Difluoroaniline 2,4-F₂-Ph-NH₂~2.81.40Cumulative electron withdrawal; significantly reduced basicity.[1]

Key Insight: To lower the pKa (reduce basicity) to improve blood-brain barrier penetration or reduce lysosomal trapping, place fluorine at the ortho or meta positions. To block metabolism without altering basicity, use the para position.

Metabolic Stability & Toxicology: The Double-Edged Sword

The primary utility of fluorinated anilines in drug design is the blockage of CYP450-mediated oxidation.[1] However, this structural modification introduces specific toxicological risks that must be screened early.

Metabolic Blocking (The "Para-Block")

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a metabolically labile C-H bond at the para position—the preferred site for CYP450 oxidation—with C-F effectively blocks hydroxylation, extending the drug's half-life (


).
The Quinone Imine Trap (Bioactivation)

While fluorination blocks direct ring oxidation, it does not prevent N-oxidation. Anilines can be bioactivated to reactive Quinone Imines , which are electrophilic species capable of alkylating DNA (mutagenicity) or proteins (hepatotoxicity).

  • Mechanism: CYP450 oxidizes the amine to a hydroxylamine (

    
    ), which dehydrates to a nitroso species, eventually forming the reactive quinone imine.
    
  • Fluorine's Role: If the fluorine is at the para position, it prevents the formation of p-aminophenol (a detoxification route), potentially forcing the pathway toward the reactive N-hydroxy species.

MetabolicPathways Aniline Aniline Derivative CYP CYP450 Oxidation Aniline->CYP Hydroxyamine N-Hydroxylamine (Intermediate) CYP->Hydroxyamine N-Oxidation Nitroso Nitrosoarene Hydroxyamine->Nitroso -2H Detox Phase II Conjugation (Glucuronidation) Hydroxyamine->Detox Clearance QI Quinone Imine (REACTIVE TOXIN) Nitroso->QI Bioactivation DNA DNA/Protein Adducts QI->DNA Covalent Binding Block Para-Fluorine Blocks Ring Hydroxylation Block->CYP

Figure 1: Bioactivation pathway of anilines. Para-fluorination blocks ring hydroxylation but necessitates rigorous screening for N-oxidation derived reactive metabolites (Quinone Imines).

Structural Case Studies in Oncology

The strategic use of the 3-chloro-4-fluoroaniline moiety is a hallmark of EGFR tyrosine kinase inhibitors (TKIs).[1]

Gefitinib (Iressa) & Afatinib (Gilotrif)

Both drugs utilize the 3-chloro-4-fluoroaniline substructure.[1]

  • Role of Fluorine (Para): Blocks metabolic degradation at the exposed 4-position of the aniline ring, preventing rapid clearance.

  • Role of Chlorine (Meta): Fills a hydrophobic pocket in the ATP-binding site of the EGFR kinase domain.[1][2]

  • Interaction: The aniline moiety fits deep into the hydrophobic pocket, where the halogen atoms participate in halogen bonding with the protein backbone (specifically Leu788 in EGFR), enhancing potency.[2]

Experimental Workflows

To validate the biological activity and safety of a fluorinated aniline scaffold, two critical assays must be performed: Microsomal Stability (to verify the "block") and the Ames Test (to rule out mutagenicity from reactive metabolites).

Protocol: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the fluorinated analog compared to the non-fluorinated parent.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound (1 µM final conc. in phosphate buffer).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Methodology:

  • Pre-Incubation: In a 96-well plate, mix 445 µL of phosphate buffer (pH 7.4) with 5 µL of HLM. Add 5 µL of Test Compound (100 µM stock). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 45 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN) to precipitate proteins and halt metabolism.

  • Processing: Centrifuge plates at 4,000 rpm for 15 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the disappearance of the parent peak area ratio (Analyte/Internal Standard).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol: Ames Test (Mutagenicity Screen)

Objective: Assess the mutagenic potential of the aniline metabolite (Quinone Imine) using Salmonella typhimurium strains TA98 and TA100.

Critical Note: Aromatic amines often require metabolic activation to show mutagenicity.[3] You must use the S9 fraction.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution) overnight.[1]

  • S9 Mix Preparation: Thaw rat liver S9 fraction (Aroclor-1254 induced). Mix with Cofactor solution (MgCl₂, KCl, Glucose-6-phosphate, NADP+, Phosphate buffer).

  • Plate Incorporation:

    • Tube A: 0.1 mL bacterial culture.

    • Tube B: 0.1 mL Test Compound (5 concentrations, e.g., 0.5 - 500 µ g/plate ).

    • Tube C: 0.5 mL S9 Mix (Metabolic Activation).

  • Overlay: Mix A+B+C with 2.0 mL molten top agar (containing trace histidine/biotin). Vortex and pour onto Minimal Glucose Agar plates.

  • Incubation: Invert plates and incubate at 37°C for 48 hours.

  • Readout: Count revertant colonies. A >2-fold increase over solvent control (DMSO) indicates a positive mutagenic result.

Decision Logic for Lead Optimization

Use this workflow to decide where to place the fluorine atom based on your biological data.

OptimizationLogic Start Lead Compound (Aniline Scaffold) Problem1 Problem: High Metabolic Clearance? Start->Problem1 Sol1 Solution: Para-Fluorination (Blocks CYP oxidation) Problem1->Sol1 Yes Problem2 Problem: Poor Membrane Permeability (High Basicity/pKa) Problem1->Problem2 No Problem3 Problem: Ames Positive (Mutagenic) Sol1->Problem3 Re-test Toxicity Sol2 Solution: Ortho-Fluorination (Lowers pKa via Inductive Effect) Problem2->Sol2 Yes Problem2->Problem3 No Sol3 Solution: Block N-Oxidation (Add steric bulk ortho to N or switch to Pyridine bioisostere) Problem3->Sol3 Yes

Figure 2: Structural Optimization Workflow. A logical decision tree for modifying aniline scaffolds with fluorine to address specific PK/PD liabilities.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery: Mechanisms and Strategies to Avoid Reactive Metabolite Formation. Expert Opinion on Drug Metabolism & Toxicology. Link

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.[1] Link

Sources

Foundational

Technical Whitepaper: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline in Advanced Drug Design

Executive Summary The pursuit of highly selective, metabolically stable, and structurally modular active pharmaceutical ingredients (APIs) requires precision-engineered chemical building blocks. (S)-4-(1-Aminoethyl)-2-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, metabolically stable, and structurally modular active pharmaceutical ingredients (APIs) requires precision-engineered chemical building blocks. (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline represents a sophisticated, multifunctional intermediate tailored for modern medicinal chemistry. By integrating a stereopure aliphatic amine, a metabolic-shielding fluorine atom, and a solubilizing tertiary aniline into a single scaffold, this compound serves as an ideal precursor for developing targeted therapeutics, particularly in the realm of kinase inhibitors and central nervous system (CNS) agents.

This whitepaper provides an in-depth analysis of the physicochemical rationale behind this specific molecular architecture, outlines field-proven synthetic protocols, and explores its pharmacological trajectory in contemporary drug discovery.

Structural & Physicochemical Profiling: The Causality of Design

Every functional group in (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline has been strategically selected to solve common pharmacokinetic and synthetic challenges in drug development.

The (S)-1-Aminoethyl Vector: Stereospecific Target Engagement

Chiral


-methyl amines are privileged pharmacophores in biochemistry [4]. The (S)-1-aminoethyl group provides a highly nucleophilic primary aliphatic amine that acts as the primary site for synthetic functionalization (e.g., amidation, reductive amination). Biologically, the chiral methyl group restricts the conformational flexibility of the resulting API, locking it into a bioactive conformation that enhances binding affinity and selectivity within deep hydrophobic protein pockets (such as the hinge region of kinases).
The 2-Fluoro Substituent: Metabolic Shielding and Electronic Tuning

The introduction of a fluorine atom ortho to the N,N-dimethylamino group serves a dual purpose. First, fluorine acts as a bioisostere that dramatically increases the metabolic stability of the aromatic ring by blocking cytochrome P450-mediated oxidation [1]. Second, the strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the adjacent tertiary amine. This pKa modulation prevents the molecule from becoming excessively basic, thereby improving membrane permeability and reducing the risk of hERG channel liability (a common cause of cardiotoxicity in basic drugs).

The N,N-Dimethylaniline Core: Regioselectivity and Solubilization

The N,N-dimethyl group provides a critical synthetic advantage: absolute regioselectivity . Because the anilinic nitrogen is tertiary, it is entirely non-nucleophilic under standard coupling conditions. This ensures that electrophiles react exclusively at the primary (S)-1-aminoethyl group without the need for complex protecting-group strategies. Pharmacologically, the N,N-dimethyl moiety acts as a solubilizing handle and a proven pharmacophore in various Ser/Thr kinase inhibitors, including Aurora A and SKP2 inhibitors [2] [3].

Quantitative Data: Physicochemical Impact of Substitutions

The following table summarizes how the specific structural modifications in (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline optimize its profile compared to simpler analogs.

PropertyUnsubstituted Aniline CoreN,N-Dimethylaniline Core2-Fluoro-N,N-dimethylaniline Core
Primary Amine Regioselectivity Poor (Competing anilinic NH

)
Excellent (Tertiary anilinic N)Excellent (Tertiary anilinic N)
Aromatic Amine pKa (approx.) 4.65.13.8
Lipophilicity (

LogP)
Baseline+0.8+1.1
Metabolic Stability Low (N-acetylation risk)Moderate (N-dealkylation risk)High (F blocks ortho-oxidation) [1]

Experimental Protocols: A Self-Validating Synthetic Workflow

To utilize this intermediate effectively, researchers must employ coupling conditions that prevent the racemization of the sensitive


-chiral center. The following protocol outlines a highly efficient, self-validating amidation workflow using HATU.
Step-by-Step Methodology: Enantioretentive Amide Coupling

Rationale: HATU is selected as the coupling reagent because it rapidly generates an active HOAt ester. This minimizes the lifetime of the activated carboxylic acid intermediate, effectively suppressing oxazolone-mediated racemization pathways that plague chiral amine couplings.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at 0°C to ensure complete formation of the active ester. Causality: DIPEA is sterically hindered and non-nucleophilic, preventing side reactions.

  • Amine Introduction: Add (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline (1.05 eq) dropwise. Allow the reaction to warm to 25°C and stir for 2 hours.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO

    
    , 1M HCl, and brine. Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
Analytical Validation: Chiral HPLC

A self-validating system requires empirical proof that the (S)-configuration was retained.

  • Column: Chiralpak IG (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

  • Validation Metric: The protocol is validated only if the resulting API demonstrates an enantiomeric excess (ee) of >99%, confirming zero degradation of the chiral center during the HATU-mediated coupling.

Workflow A Starting Material: (S)-4-(1-Aminoethyl)- 2-fluoro-N,N-dimethylaniline B Amide Coupling (HATU, DIPEA, DMF) A->B Add Carboxylic Acid C Crude API Reaction Mixture B->C 2h, 25°C D Aqueous Workup & Organic Extraction C->D Quench & Wash E Chiral HPLC Validation D->E Isolate & Inject F Enantiopure API (>99% ee) E->F Confirm (S)-retention

Fig 1. Self-validating synthetic and analytical workflow ensuring absolute enantiomeric retention.

Pharmacological Trajectory: Kinase Inhibitor Design

The structural motifs of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline map perfectly onto the general pharmacophore model for Ser/Thr kinases [3].

When coupled with a heterocyclic core (e.g., a pyrimidine or quinazoline), the chiral (S)-methyl group directs the molecule into the hydrophobic pocket adjacent to the ATP-binding site. Simultaneously, the N,N-dimethylaniline moiety extends toward the solvent-exposed region, improving aqueous solubility while forming favorable cation-


 interactions with localized basic residues. This exact structural strategy has been utilized in the development of highly potent Aurora A kinase inhibitors, which are critical targets in oncology for inducing mitotic arrest in malignant cells [3].

Pathway API API Derived from (S)-4-(1-Aminoethyl)-... AuroraA Aurora A Kinase (Active State) API->AuroraA Binds ATP Hinge Region AuroraA_Inact Aurora A Kinase (Inhibited State) AuroraA->AuroraA_Inact Conformational Lock Centrosome Centrosome Maturation AuroraA->Centrosome Normal Function Spindle Spindle Assembly AuroraA->Spindle Normal Function Mitosis Mitotic Arrest & Tumor Apoptosis AuroraA_Inact->Mitosis Induces Cell Death

Fig 2. Mechanism of action for Aurora A kinase inhibition utilizing the synthesized API.

Conclusion

(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is far more than a simple chemical building block; it is a rationally designed intermediate that addresses multiple facets of drug optimization simultaneously. By providing absolute regioselectivity for synthesis, metabolic shielding via fluorination, and stereospecific target engagement, it significantly accelerates the hit-to-lead and lead optimization phases in pharmaceutical development.

References

  • Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link] [1]

  • Title: Synthesis and Activity of Putative Small-Molecule Inhibitors of the F-Box Protein SKP2 Source: Australian Journal of Chemistry URL: [Link] [2]

  • Title: Search for Potent and Selective Aurora A Inhibitors Based on General Ser/Thr Kinase Pharmacophore Model Source: Molecules / PubMed Central URL: [Link] [3]

  • Title: Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates Source: Organic Letters / ACS Publications URL: [Link] [4]

Protocols & Analytical Methods

Method

Application Note: Chiral Synthesis of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

Executive Summary & Pharmacological Relevance (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a highly specialized chiral building block utilized extensively in the design of next-generation kinase inhibitors and AM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a highly specialized chiral building block utilized extensively in the design of next-generation kinase inhibitors and AMP-activated protein kinase (AMPK) modulators[1][2]. The precise spatial orientation of the 1-aminoethyl group is critical for target binding affinity; even trace amounts of the (R)-enantiomer can lead to off-target toxicity or diminished efficacy. This application note provides an authoritative, self-validating protocol for the asymmetric synthesis of this synthon, leveraging Ellman’s sulfinamide chemistry to achieve >99% enantiomeric excess (ee)[3][4].

Retrosynthetic Strategy & Mechanistic Rationale

To ensure scalability and high stereofidelity, the synthetic route is designed around the late-stage installation of the chiral center.

  • Precursor Selection : The synthesis originates from 4-bromo-2-fluoro-N,N-dimethylaniline[1]. This starting material is chosen because the bromo group provides a reliable, regioselective handle for cross-coupling, while the fluoro and dimethylamino groups remain inert under the selected reaction conditions.

  • Ketone Formation : A palladium-catalyzed Stille coupling with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis, cleanly installs the acetyl group. This avoids the over-addition issues commonly associated with Grignard reagents reacting with Weinreb amides.

  • Chiral Auxiliary Condensation : The resulting aryl methyl ketone is condensed with (R)-tert-butanesulfinamide. Titanium(IV) ethoxide (Ti(OEt)₄) is employed as both a Lewis acid to activate the recalcitrant aryl ketone and a desiccant to irreversibly drive the equilibrium toward the ketimine[3].

  • Diastereoselective Reduction : Sodium borohydride (NaBH₄) is utilized for the reduction. Following Ellman's non-chelating transition state model, the bulky tert-butyl group of the (R)-sulfinyl imine sterically shields one face of the molecule, directing the hydride attack to the less hindered face to establish the (S)-configuration at the carbon center[3][4].

MechanisticLogic Imine (R)-Sulfinyl Imine (Aryl Methyl Ketone) TS Open, Non-Chelating Transition State Imine->TS Minimization of steric clash Hydride Hydride Attack (NaBH4) from less hindered face TS->Hydride Bulky t-Bu group directs trajectory Stereocenter Formation of (S)-Carbon Stereocenter Hydride->Stereocenter Diastereoselective Reduction

Logical relationship of the non-chelating transition state dictating (S)-stereocenter formation.

Experimental Workflows & Step-by-Step Protocols

Step 1: Acetylation via Stille Coupling

Objective : Convert 4-bromo-2-fluoro-N,N-dimethylaniline to 1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-one.

  • Causality : Toluene is selected as the solvent to safely reach the 100 °C activation energy required for the Stille coupling without degrading the catalyst. Pd(PPh₃)₄ is chosen for its proven efficacy in oxidative addition to electron-rich aryl bromides.

  • Protocol :

    • Charge a flame-dried Schlenk flask with 4-bromo-2-fluoro-N,N-dimethylaniline (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) under an argon atmosphere.

    • Add anhydrous toluene (0.5 M), followed by the dropwise addition of tributyl(1-ethoxyvinyl)tin (1.2 equiv).

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Cool to 20 °C. Add 2M HCl (3.0 equiv) and stir vigorously for 2 hours to hydrolyze the intermediate enol ether.

    • Neutralize with saturated aqueous NaHCO₃, extract with EtOAc (3 × 50 mL), dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validating System : The completion of hydrolysis is validated via TLC (UV active spot shift) and the appearance of a sharp ketone carbonyl stretch at ~1680 cm⁻¹ via ATR-FTIR.

Step 2: Condensation with (R)-tert-butanesulfinamide

Objective : Synthesize the (R)-sulfinyl ketimine.

  • Causality : Due to the electron-donating nature of the N,N-dimethyl group, the ketone is relatively unreactive. Ti(OEt)₄ is strictly required to sufficiently enhance the electrophilicity of the carbonyl carbon[3].

  • Protocol :

    • Dissolve the ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.3 M).

    • Add Ti(OEt)₄ (2.0 equiv) in one rapid motion at room temperature.

    • Equip the flask with a reflux condenser and heat to 70 °C for 18 hours.

    • Cool to room temperature. Quench the reaction by pouring it into an equal volume of saturated aqueous NaCl with rapid stirring. This precipitates titanium salts as a white, filterable solid.

    • Filter the suspension through a pad of Celite, washing thoroughly with EtOAc.

    • Separate the organic layer, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

  • Self-Validating System : The protocol validates itself through ¹H NMR; the reaction is deemed successful only if the ketone methyl singlet (~2.5 ppm) fully shifts to the imine methyl position (~2.7 ppm).

Step 3: Diastereoselective Reduction

Objective : Reduce the ketimine to the (S,R)-sulfinamide.

  • Causality : NaBH₄ is chosen over bulkier reagents (like L-Selectride) to ensure the reaction proceeds via an open, non-chelating transition state, which is empirically proven to yield the (S)-amine diastereomer with (R)-sulfinyl imines derived from aryl methyl ketones[3][4]. The cryogenic temperature (-50 °C) maximizes the thermodynamic difference between competing transition states.

  • Protocol :

    • Dissolve the (R)-sulfinyl imine in anhydrous THF (0.2 M) and cool to -50 °C using a dry ice/acetone bath.

    • Add NaBH₄ (3.0 equiv) in a single portion.

    • Stir the reaction for 4 hours, allowing the temperature to gradually rise to -20 °C.

    • Quench carefully with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3 × 30 mL).

    • Wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validating System : Diastereomeric ratio (dr) is validated pre-deprotection via ¹H NMR by integrating the tert-butyl singlets of the major vs. minor diastereomers. The protocol dictates that deprotection must not proceed unless dr > 95:5.

Step 4: Acidic Deprotection & Free-Basing

Objective : Cleave the chiral auxiliary to yield (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline.

  • Causality : 4M HCl in dioxane provides a strictly anhydrous acidic environment, preventing side reactions while cleanly cleaving the N-S bond.

  • Protocol :

    • Dissolve the (S,R)-sulfinamide in anhydrous MeOH (0.1 M) and cool to 0 °C.

    • Add 4M HCl in dioxane (3.0 equiv) dropwise.

    • Remove the ice bath and stir for 1 hour at room temperature.

    • Concentrate the mixture to absolute dryness to remove all volatile sulfur byproducts.

    • Partition the resulting hydrochloride salt between 1M NaOH (pH > 11) and CH₂Cl₂.

    • Extract the aqueous layer with CH₂Cl₂, dry the combined organics over K₂CO₃, and concentrate to yield the free (S)-amine.

SynthesisWorkflow SM 4-Bromo-2-fluoro- N,N-dimethylaniline Ketone 1-(4-(Dimethylamino)- 3-fluorophenyl)ethan-1-one SM->Ketone Pd(PPh3)4, Tributyl(1-ethoxyvinyl)tin 100°C, then HCl hydrolysis Imine (R)-Sulfinyl Imine Ketone->Imine (R)-t-BuSONH2, Ti(OEt)4 THF, 70°C Sulfinamide (S,R)-Sulfinamide Imine->Sulfinamide NaBH4, THF -50°C to -20°C Product (S)-4-(1-Aminoethyl)- 2-fluoro-N,N-dimethylaniline Sulfinamide->Product 4M HCl in Dioxane MeOH, 0°C to RT

Synthetic workflow for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline via Ellman's auxiliary.

Quantitative Data Summary

Reaction StepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Stereochemical Outcome
1. Acetylation Pd(PPh₃)₄, Tributyl(1-ethoxyvinyl)tin100 °C1282 - 88%N/A
2. Condensation (R)-t-BuSONH₂, Ti(OEt)₄70 °C1875 - 80%>98% (E)-imine
3. Reduction NaBH₄, THF-50 to -20 °C485 - 90%>95:5 dr (S,R : R,R)
4. Deprotection 4M HCl in Dioxane, MeOH0 to 20 °C192 - 96%>99% ee (S)-amine

Analytical Validation (Self-Validating Systems)

To guarantee the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of the final API building block, the following analytical validations must be passed:

  • Chiral HPLC : The final free base must be analyzed using a Chiralcel OD-H column (Hexane/IPA mobile phase, typically 90:10 with 0.1% diethylamine). The (S)-enantiomer must demonstrate an enantiomeric excess (ee) of >99%.

  • Multinuclear NMR : ¹⁹F NMR (CDCl₃) must show a single distinct fluorine resonance (~ -120 ppm), confirming no defluorination occurred during the palladium-catalyzed step. ¹H NMR must confirm the integrity of the N,N-dimethyl group (singlet, 6H, ~2.8 ppm).

References

  • NOVEL CYCLIC BENZIMIDAZOLE DERIVATIVES USEFUL ANTI-DIABETIC AGENTS - European Patent Office - EP 2362731 B1 . googleapis.com. 1

  • US20120289496A1 - Novel compounds as modulators of protein kinases . google.com. 2

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program | The Journal of Organic Chemistry . acs.org. 3

  • Stereoselective Organic Synthesis Overview | PDF | Chemistry . scribd.com. 4

Sources

Application

Asymmetric synthesis of fluorinated amino acid derivatives

Application Note: Asymmetric Synthesis of Fluorinated Amino Acid Derivatives Abstract The incorporation of fluorine into amino acid scaffolds is a pivotal strategy in modern drug discovery, offering modulation of metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of Fluorinated Amino Acid Derivatives

Abstract

The incorporation of fluorine into amino acid scaffolds is a pivotal strategy in modern drug discovery, offering modulation of metabolic stability, pKa, and protein-ligand binding interactions without significant steric perturbation. However, the stereochemical integrity of these motifs is notoriously difficult to maintain due to the inductive effects of fluorine. This guide details two field-proven, scalable protocols for the asymmetric synthesis of fluorinated amino acids: (1) Nucleophilic Alkylation of Chiral Ni(II) Schiff Base Complexes for side-chain fluorination, and (2) Pd-Catalyzed Asymmetric Hydrogenation for backbone fluorination. These methods are selected for their high enantioselectivity (>98% ee), operational simplicity, and scalability.

Introduction: The "Fluorine Effect" in Peptidomimetics

Fluorine is often described as the "second favorite element" of medicinal chemists. In the context of amino acids, its introduction serves three specific mechanistic functions:

  • Electronic Modulation: Fluorine’s electronegativity lowers the pKa of adjacent amines and carboxylic acids, altering zwitterionic character and membrane permeability.

  • Conformational Locking: The gauche effect (preference of C–F bonds to align gauche to adjacent electron-rich orbitals) can pre-organize peptide backbones into bioactive conformations.

  • Metabolic Blocking: Replacing metabolically labile C–H bonds with C–F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol) significantly extends half-life.

Strategic Decision Framework

Selecting the correct synthetic route depends heavily on where the fluorine atom is located relative to the amine and carboxylate groups.

FluorineStrategy Start Target Molecule Analysis Pos Position of Fluorine? Start->Pos Alpha Alpha-Position (α-F) Pos->Alpha Beta Beta-Position (β-F) Pos->Beta SideChain Side-Chain (γ/δ-F) Pos->SideChain MethodA Electrophilic Fluorination (NFSI/Pd-Catalysis) Alpha->MethodA Via Enolates MethodB Cat. Asymmetric Hydrogenation (Pd-BINAP/TFE) Beta->MethodB Via Iminoesters MethodC Ni(II) Schiff Base Alkylation (Chiral Auxiliary) SideChain->MethodC Via Alkyl Halides caption Figure 1: Strategic decision tree for selecting synthetic methodology based on fluorine regiochemistry.

Protocol A: Gram-Scale Synthesis via Chiral Ni(II) Complexes

Best for: Creating amino acids with fluorinated alkyl side chains (e.g., Trifluoroalanine, Fluoroleucine). Mechanism: This method utilizes a modular Ni(II) complex containing a chiral auxiliary (BPB) and a glycine or alanine equivalent. The complex renders the


-carbon nucleophilic while shielding one face, ensuring high diastereoselectivity during alkylation.
Materials
  • Chiral Ligand: (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone]

  • Metal Source: Ni(NO₃)₂·6H₂O

  • Substrate: Glycine or Alanine

  • Electrophile: Fluorinated alkyl halide (e.g., 2,2,2-trifluoroethyl iodide)

  • Base: KOH, DBU

Step-by-Step Methodology

Step 1: Formation of the Ni(II)-Glycine-BPB Complex

  • Dissolve (S)-BPB (1.0 equiv), Glycine (5.0 equiv), and Ni(NO₃)₂·6H₂O (2.0 equiv) in methanol.

  • Heat to 50°C and add KOH (7.0 equiv) in methanol dropwise.

  • Reflux for 1 hour. The solution will turn deep red, indicating complex formation.

  • Quench in ice water/acetic acid. The complex precipitates as a red solid.

  • Validation:

    
    H NMR should show distinct diastereotopic protons for the glycine methylene unit.
    

Step 2: Asymmetric Alkylation

  • Dissolve the Ni(II)-complex (1.0 equiv) in anhydrous DMF or MeCN under Argon.

  • Add finely ground KOH (3.0 equiv) or DBU (1.5 equiv).

  • Cool to 0°C (critical for kinetic control).

  • Add the fluorinated alkyl iodide (1.2 equiv) dropwise.

  • Stir for 30–60 mins. Monitor by TLC (silica, CHCl₃/Acetone 5:1). The starting material spot (red) will shift to a new diastereomer spot (red).

  • Purification: Quench with dilute AcOH, extract with DCM, and purify via flash chromatography.

    • Note: The major diastereomer is usually formed in >90:10 dr.

Step 3: Hydrolysis and Recovery

  • Dissolve the alkylated complex in MeOH/HCl (3N) (1:1 ratio).

  • Reflux for 30 minutes. The red color disappears (complex disassembly).

  • Workup:

    • The chiral ligand (BPB) is extracted into DCM (and can be recycled).

    • The free fluorinated amino acid remains in the aqueous phase.

  • Purify the amino acid via ion-exchange chromatography (Dowex 50W).

Protocol B: Pd-Catalyzed Asymmetric Hydrogenation

Best for:


-fluorinated amino acids (e.g., 

-fluoro-

-amino esters).[1][2][3][4][5] Key Insight: The use of fluorinated alcohols (TFE) as solvents is mandatory to achieve high enantioselectivity, as they weaken the interaction between the basic imine and the metal, preventing catalyst poisoning.
Materials
  • Substrate:

    
    -Fluorinated iminoester (prepared from ethyl trifluoropyruvate).
    
  • Catalyst: Pd(OCOCF₃)₂ (5 mol%) + (R)-BINAP (7.5 mol%).

  • Solvent: 2,2,2-Trifluoroethanol (TFE).

  • Reagent: H₂ gas (balloon or autoclave).

Step-by-Step Methodology
  • Catalyst Pre-activation: In a glovebox, mix Pd(OCOCF₃)₂ and (R)-BINAP in dry acetone. Stir for 1 hour to form the active cationic complex. Remove solvent in vacuo.

  • Reaction Setup: Dissolve the catalyst residue and the

    
    -fluorinated iminoester substrate in TFE.
    
    • Concentration: 0.1 M.

  • Hydrogenation: Transfer to a hydrogenation vessel. Purge with H₂ (3x). Pressurize to 100 atm (high pressure is often required for fluorinated imines due to steric bulk) or run at ambient pressure for highly reactive substrates.

  • Reaction: Stir at Room Temperature for 24 hours.

  • Validation: Check conversion by

    
    F NMR. The shift of the CF₃ group on the imine vs. the amine is distinct (~5-10 ppm shift).
    
  • Purification: Filter through a celite pad to remove Pd. Concentrate filtrate. The product is often pure enough for subsequent protection steps.

Comparative Data & Performance

FeatureNi(II) Schiff Base AlkylationPd-Catalyzed Hydrogenation
Target Class Side-chain fluorinated AAs

-fluoro /

-amino esters
Enantioselectivity (ee) Typically >98% (via crystallization)85–94% (solvent dependent)
Scalability High (Gram to Kg scale)Moderate (High pressure constraints)
Atom Economy Low (Stoichiometric auxiliary)High (Catalytic)
Auxiliary Recovery Yes (>90% recovery of BPB)N/A (Chiral ligand is catalytic)

Troubleshooting & Optimization

  • Moisture Sensitivity:

    • Ni-Complex:[6] The alkylation is relatively robust to moisture, but the base (KOH) must be dry.

    • Pd-Hydrogenation: Strictly anhydrous conditions are required. TFE is hygroscopic; dry over 3Å molecular sieves before use.

  • Separation of Diastereomers (Ni-Route):

    • If the diastereomeric ratio (dr) after alkylation is low (<90:10), recrystallize the red complex from Ethanol/Water before hydrolysis. This "crystallization-induced diastereomer enrichment" is a key advantage of this method.

  • NMR Monitoring:

    • Use

      
      F NMR for rapid reaction monitoring.
      
    • Tip: Add an internal standard (e.g., PhCF₃) to the NMR tube to quantify yield without isolation.

Visualizing the Ni(II) Workflow

NiComplexCycle BPB Chiral Auxiliary (S)-BPB Complex Ni(II)-Gly-BPB (Red Solid) BPB->Complex Complexation Gly Glycine + Ni(II) Gly->Complex Alkylated Alkylated Complex (New Chiral Center) Complex->Alkylated R-X / Base (Asymmetric Alkylation) Alkylated->BPB Auxiliary Recycling Product Fluorinated Amino Acid (Pure L-Isomer) Alkylated->Product HCl Hydrolysis caption Figure 2: The recyclable chiral auxiliary cycle for Ni(II)-mediated synthesis.

References

  • Soloshonok, V. A., et al. (2022).[7] Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry.

  • Abe, H., Amii, H., Uneyama, K. (2001).

    
    -Fluorinated Iminoesters in Fluorinated Alcohol. Organic Letters. 
    
  • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for the Utilization of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline in Parallel Synthesis

Introduction: A Privileged Scaffold for Accelerated Drug Discovery In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Accelerated Drug Discovery

In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy to expedite this process, enabling the rapid generation of numerous compounds for high-throughput screening.[1] Within this paradigm, the selection of versatile and strategically functionalized building blocks is critical. (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a chiral amine that presents a unique combination of structural features, making it an exceptionally valuable synthon for the construction of amide and urea libraries.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline in solution-phase parallel synthesis. We will delve into the chemical rationale behind its utility, provide detailed, field-tested protocols for the synthesis of amide and urea libraries, and discuss key experimental considerations.

Molecular Architecture: Unpacking the Advantages

The utility of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline in parallel synthesis stems from the synergistic interplay of its distinct structural motifs:

  • Chiral Benzylic Amine: The primary amine at a stereogenic center provides a crucial handle for introducing chirality into the target molecules. This is of immense importance in medicinal chemistry, as the biological activity of a drug is often dependent on its stereochemistry.[1]

  • Ortho-Fluoro Substituent: The fluorine atom at the ortho position to the aminoethyl group exerts a significant electronic influence on the aniline ring. As a highly electronegative atom, fluorine acts as a potent electron-withdrawing group through its inductive effect (-I).[2] This can modulate the reactivity of the aromatic ring and influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity.

  • Para-N,N-Dimethylamino Group: In contrast to the ortho-fluoro group, the para-N,N-dimethylamino group is a strong electron-donating group (+M effect).[3] This electronic contribution increases the nucleophilicity of the aniline nitrogen, which can be a factor in certain reaction pathways. Furthermore, this basic handle can be exploited in purification strategies.

This unique electronic push-pull system, combined with the chiral primary amine, makes (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline a highly versatile building block for creating libraries of structurally diverse and biologically relevant molecules.

Core Applications in Parallel Synthesis: Amide and Urea Libraries

The primary amine of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline serves as an excellent nucleophile for two of the most common and important reactions in medicinal chemistry: amide bond formation and urea synthesis. These functional groups are prevalent in a vast number of approved drugs.

I. Parallel Synthesis of Chiral Amide Libraries

The formation of an amide bond by coupling a carboxylic acid with an amine is a cornerstone of drug discovery. The following protocol outlines a robust method for the parallel synthesis of an amide library using (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline.

Workflow for Parallel Amide Synthesis

Caption: Workflow for the parallel synthesis of a chiral amide library.

Detailed Experimental Protocol: Amide Library Synthesis

This protocol is designed for a 24-well plate format, but can be adapted for other formats.

Materials:

  • (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline (≥98% purity)[1]

  • A diverse set of carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 24-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline in anhydrous DCM.

    • Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous DCM or DMF.

    • Prepare a 0.2 M stock solution of EDC and HOBt (as a mixture) in anhydrous DCM.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DCM.

  • Reaction Setup:

    • To each well of the 24-well reaction block, add 0.5 mL (0.1 mmol) of the (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline stock solution.

    • To each well, add 0.5 mL (0.1 mmol) of a unique carboxylic acid stock solution.

    • Add 0.5 mL (0.1 mmol) of the EDC/HOBt stock solution to each well.

    • Finally, add 0.25 mL (0.1 mmol) of the DIPEA stock solution to each well.

  • Reaction Incubation:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a representative well.

  • Work-up:

    • Quench the reactions by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with 2 x 1 mL of DCM.

    • Combine the organic extracts for each well in a separate set of tubes.

    • Wash the combined organic extracts with 1 mL of brine.

    • Dry the organic extracts over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

Rationale and Causality:

  • Coupling Reagents: The use of EDC in combination with HOBt is a common and effective method for amide bond formation.[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. This ester is less prone to side reactions and efficiently acylates the amine.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC formed during the reaction and to scavenge the proton released during amide bond formation.

  • Solvent: DCM is a good general-purpose solvent for many coupling reactions. For less soluble carboxylic acids, DMF can be used.

Data Presentation: Representative Amide Synthesis

Carboxylic AcidCoupling ConditionsYield (%)Purity (%) (LC-MS)
Benzoic AcidEDC, HOBt, DIPEA, DCM, RT, 16h85>95
4-Chlorobenzoic AcidEDC, HOBt, DIPEA, DCM, RT, 16h82>95
Acetic AcidEDC, HOBt, DIPEA, DCM, RT, 16h78>90
Phenylacetic AcidEDC, HOBt, DIPEA, DCM, RT, 16h88>95
II. Parallel Synthesis of Chiral Urea Libraries

Urea moieties are important hydrogen bond donors and acceptors, making them valuable functional groups in drug design. The reaction of an amine with an isocyanate is a highly efficient method for urea formation.

Workflow for Parallel Urea Synthesis

Caption: Workflow for the parallel synthesis of a chiral urea library.

Detailed Experimental Protocol: Urea Library Synthesis

This protocol is also designed for a 24-well plate format.

Materials:

  • (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline (≥98% purity)[1]

  • A diverse set of isocyanates

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 24-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline in anhydrous DCM.

    • Prepare 0.2 M stock solutions of a diverse library of isocyanates in anhydrous DCM or THF.

  • Reaction Setup:

    • To each well of the 24-well reaction block, add 0.5 mL (0.1 mmol) of the (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline stock solution.

    • To each well, add 0.5 mL (0.1 mmol) of a unique isocyanate stock solution.

  • Reaction Incubation:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 2-4 hours. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Work-up:

    • For many isocyanate reactions, the product may precipitate out of solution upon completion. If so, the solid can be isolated by filtration and washed with a small amount of cold solvent.

    • If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by an appropriate method (see Purification section).

Rationale and Causality:

  • Reaction with Isocyanates: The reaction between a primary amine and an isocyanate is generally a fast and high-yielding reaction that does not require a catalyst.[5] The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate.

Data Presentation: Representative Urea Synthesis

IsocyanateReaction ConditionsYield (%)Purity (%) (LC-MS)
Phenyl isocyanateDCM, RT, 2h95>98
4-Chlorophenyl isocyanateDCM, RT, 2h92>98
Isopropyl isocyanateDCM, RT, 2h90>95
Benzyl isocyanateDCM, RT, 2h96>98

Purification Strategies for Parallel Synthesis Libraries

A key challenge in parallel solution-phase synthesis is the efficient purification of the resulting compound libraries. High-throughput purification methods are essential to isolate the desired products in sufficient purity for biological screening.[6][7]

  • Liquid-Liquid Extraction: For initial work-up, washing with aqueous solutions of acid or base can remove unreacted starting materials and by-products. The N,N-dimethylamino group on the scaffold can be protonated with a mild acid, allowing for extraction into the aqueous phase, while non-basic impurities remain in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification. For example, silica gel cartridges can be used to remove polar impurities, while ion-exchange cartridges can be employed to capture acidic or basic compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, mass-directed preparative HPLC is the gold standard for library purification.[8] This technique separates compounds based on their polarity and collects fractions corresponding to the mass of the target molecule.

Conclusion: A Versatile Tool for Modern Drug Discovery

(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a valuable and versatile building block for parallel synthesis. Its unique combination of a chiral primary amine and electronically distinct aromatic substituents allows for the efficient construction of diverse libraries of amides and ureas. The protocols outlined in this application note provide a solid foundation for researchers to leverage this privileged scaffold in their drug discovery efforts, ultimately accelerating the identification of new and effective therapeutic agents. The straightforward reaction conditions and amenability to high-throughput purification make this building block a powerful addition to the medicinal chemist's toolbox.

References

  • Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.

  • Gattu, R., Bhattacharjee, S., Mahato, K., & Khan, A. T. (2018). Electronic Effect of Substituents on Anilines Favors 1,4-Addition to trans-β-nitrostyrenes: Access to.... Organic & Biomolecular Chemistry.

  • Fiveable. (2025, August 15). N,N-dimethylaniline Definition.

  • Schopke, T. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Symposium Series.

  • Virscidian. (2024, November 1). Microscale Automated High-Throughput Purification of Libraries.

  • Scilit. High-Throughput Purification of Single Compounds and Libraries.

  • ChemScene. (S)-4-(1-aminoethyl)-N,N-dimethylaniline.

  • Suh, S. E., Nkulu, L. E., Lin, S., Krska, S. W., & Stahl, S. S. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(30), 10380-10387.

  • Waters. High Throughput Mass-Directed Purification of Drug Discovery Compounds.

  • Peterson, S. L., Stucka, S. M., & Dinsmore, C. J. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. Organic Letters, 12(6), 1340-1343.

  • ResearchGate. Benzylic C–H Isocyanation/Amine Coupling Sequence Enabling High-Throughput Synthesis of Pharmaceutically Relevant Ureas.

  • SRD Pharma. 4-(1-aminoethyl)-N,N-dimethylaniline.

  • Suh, S. E., Nkulu, L. E., Lin, S., Krska, S. W., & Stahl, S. S. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(30), 10380–10387.

  • Al-Iraqi, M. A. H. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Arabian Journal of Chemistry, 4(4), 451-456.

  • PubChem. N,N-Dimethyl-4-fluoroaniline.

  • Chem-Impex. 4-Fluoro-N,N-dimethylaniline.

  • Reed, H. A., Paul, T. R., & Chain, W. J. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of organic chemistry, 84(19), 12582–12590.

  • MilliporeSigma. 4-(1-aminoethyl)-N,N-dimethylaniline.

  • ResearchGate. High-throughput synthesis of benzylic ureas. (A) Optimal reaction....

  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.

  • Benchchem. Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline: A Technical Guide.

  • Loido, J. C., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry.

  • Gandeepan, P., & Li, C. J. (2018). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.

  • BLDpharm. 122779-42-4|(R)-4-(1-Aminoethyl)-N,N-dimethylaniline.

  • Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline.

  • FooDB. Showing Compound N,N-Dimethylaniline (FDB005128).

  • ResearchGate. Ligand-Enabled ortho-Selective C−H Olefination of Tertiary Aniline Derivatives.

  • Huang, H., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega, 3(4), 4166-4174.

  • ResearchGate. Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents.

  • Kumar, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(40), 5555-5558.

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis.

  • Li, H., et al. (2018). Palladium‐Catalyzed Catellani ortho‐Acylation Reaction: An Efficient and Regiospecific Synthesis of Diaryl Ketones. Angewandte Chemie International Edition, 57(40), 13292-13296.

  • MilliporeSigma. 4-Fluoro-2,6-dimethylaniline | 392-70-1.

Sources

Application

LC-MS method development for fluorinated aromatic amines

Application Note: Advanced LC-MS/MS Method Development for Fluorinated Aromatic Amines in Complex Matrices Executive Summary Fluorinated active pharmaceutical ingredients (APIs) currently represent over 25% of marketed t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Method Development for Fluorinated Aromatic Amines in Complex Matrices

Executive Summary

Fluorinated active pharmaceutical ingredients (APIs) currently represent over 25% of marketed therapeutics. The incorporation of fluorine enhances molecular lipophilicity, improves metabolic stability, and modulates target binding affinity[1]. Consequently, fluorinated aromatic amines have become critical synthetic building blocks and potential genotoxic impurities (PGIs) in drug development[2].

Quantifying these trace-level amines presents unique bioanalytical hurdles. While traditional Gas Chromatography-Mass Spectrometry (GC-MS) methodologies often necessitate time-consuming derivatization steps to achieve volatility and stability[3], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a direct, high-throughput alternative. This application note details the mechanistic principles and provides a self-validating LC-MS/MS protocol for the robust quantification of fluorinated aromatic amines without the need for ion-pairing reagents or derivatization[4].

Mechanistic Principles: Overcoming Physicochemical Hurdles

Developing an LC-MS method for fluorinated amines requires a deep understanding of how fluorine substitution alters the molecule's physicochemical landscape.

The pKa and Ionization Paradox: Fluorine is highly electronegative. When substituted onto an aromatic amine ring (e.g., 4-fluoroaniline or 4-(trifluoromethyl)aniline), it exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the amine nitrogen, drastically lowering its basicity (


). For instance, while unsubstituted aniline has a 

of ~4.6, the addition of a trifluoromethyl group drops the

to ~2.5. Causality in Method Design: Because the amine is weakly basic, achieving efficient protonation

for positive Electrospray Ionization (ESI+) is difficult. The mobile phase must be highly acidic (pH < 2.5) to force protonation. If ESI+ suffers from severe matrix suppression, Atmospheric Pressure Chemical Ionization (APCI) serves as a highly effective orthogonal ionization technique for these lipophilic, weakly basic compounds[5].

Chromatographic Selectivity: Fluorination increases the partition coefficient (


), making the molecules more lipophilic. Standard C18 columns rely purely on hydrophobic interactions and frequently fail to resolve closely related positional fluoro-isomers.
Causality in Method Design: Pentafluorophenyl (PFP) or Biphenyl stationary phases are mandatory for this workflow[3][4]. A PFP column provides orthogonal retention mechanisms—specifically 

interactions, dipole-dipole interactions, and hydrogen bonding—yielding superior baseline resolution for halogenated aromatics[4].

Method Development Logic

G A 1. Analyte Profiling (Assess pKa & logP) B 2. Sample Preparation (Alkaline LLE + Acidic Reconstitution) A->B Drives Extraction pH C 3. Chromatographic Strategy (PFP or Biphenyl Column) B->C Removes Matrix D 4. Mobile Phase Tuning (pH < 2.5 for ESI+) C->D Resolves Isomers E 5. MS Ionization Mode (ESI+ vs APCI+) D->E Maximizes [M+H]+ F 6. Self-Validating QA/QC (Isotope IS & Matrix Spikes) E->F Finalizes MRM

Fig 1: Logical workflow for LC-MS/MS method development of fluorinated aromatic amines.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating an isotopically labeled internal standard (IS) prior to extraction and utilizing matrix-matched quality control (QC) spikes, the method continuously verifies extraction recovery and flags any ion suppression phenomena.

Phase 1: Liquid-Liquid Extraction (LLE)

Scientific Rationale: To extract the amines into an organic solvent, they must be in their neutral, un-ionized state. We use a strong base to raise the pH well above the analyte


[3].
  • Spiking: Aliquot 1.0 mL of the biological/matrix sample into a 15 mL centrifuge tube. Immediately spike with 10

    
    L of an isotopically labeled internal standard (e.g., Aniline-
    
    
    
    at 1
    
    
    g/mL) to track recovery losses[4].
  • Basification: Add 100

    
    L of 10 M NaOH to the sample. Vortex briefly. This forces the fluorinated amines into their neutral, lipophilic state[3].
    
  • Extraction: Add 3.0 mL of Methyl-tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to achieve phase separation[3].

  • Drying: Transfer the upper organic (MTBE) layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Acidic Reconstitution (Critical Step): Reconstitute the dried extract in 100

    
    L of Mobile Phase A. Crucial: Add 5 
    
    
    
    L of 0.25 M HCl to the reconstitution solvent. This ensures the weakly basic fluorinated amines are fully protonated prior to injection, preventing volatilization and drastically improving ESI+ recovery[3].
Phase 2: Liquid Chromatography (LC) Separation

Scientific Rationale: Utilizing a PFP column avoids the need for signal-suppressing ion-pairing reagents while maintaining sharp peak shapes[4].

  • Column: Agilent InfinityLab Poroshell 120 PFP (100 mm x 2.1 mm, 2.7

    
    m)[4].
    
  • Column Temperature: Maintained at 40°C to reduce system backpressure and improve mass transfer.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0

    
    L.
    
Phase 3: MS/MS Detection (Dynamic MRM)
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: Nitrogen at 350°C, 10 L/min.

  • Acquisition: Dynamic Multiple Reaction Monitoring (dMRM) to maximize dwell times and sensitivity for co-eluting peaks[4].

Data Presentation & System Parameters

Table 1: Physicochemical Properties and Optimized MRM Transitions Note: The primary transition is used for quantification, while the secondary transition ensures qualitative confirmation. Collision Energies (CE) are optimized per analyte.

AnalyteApprox.

Approx.

Precursor Ion

Quantifier Ion (

)
Qualifier Ion (

)
CE (eV)
4-Fluoroaniline 4.11.15112.195.084.015
2,4-Difluoroaniline 3.21.42130.1113.0103.018
4-(Trifluoromethyl)aniline 2.52.00162.1142.0114.020
Aniline-

(IS)
4.60.9099.182.054.015

Table 2: Optimized PFP Column Gradient Program Note: A steep gradient is utilized after 5 minutes to elute highly lipophilic poly-fluorinated derivatives, followed by a rigorous re-equilibration phase to ensure run-to-run reproducibility.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.095.05.0Initial
1.095.05.0Linear
5.040.060.0Linear
7.010.090.0Linear
8.510.090.0Hold
8.695.05.0Linear
12.095.05.0Re-equilibration

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. National Institutes of Health (NIH).[Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.[Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed. National Institutes of Health (NIH).[Link]

Sources

Method

Application Note: Acylation Derivatization of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline for GC-MS Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Analyte: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline Chemical Context...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Analyte: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

Chemical Context & Rationale

Direct GC-MS analysis of primary amines is notoriously challenging. The target molecule, (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline, contains a highly polar primary amine at the chiral benzylic position. If injected underivatized, the active hydrogen atoms on the -NH₂ group participate in strong hydrogen bonding with the silanol groups of the GC column's stationary phase. This interaction causes severe peak tailing, irreversible column adsorption, and thermal degradation ()[1].

To achieve sharp chromatographic peaks and high analytical sensitivity, acylation is the preferred derivatization strategy. We utilize Trifluoroacetic Anhydride (TFAA) as the derivatizing agent.

Causality of Reagent Choice: TFAA replaces the labile amine protons with a trifluoroacetyl group, converting the primary amine into a trifluoroacetamide. This chemical modification eliminates hydrogen bonding, significantly lowers the boiling point, and enhances thermal stability. Furthermore, the incorporation of the electronegative -CF₃ group provides a massive mass-to-charge (m/z) shift, which is highly advantageous for distinct Electron Impact (EI) fragmentation mapping and essential if Electron Capture Detection (ECD) is utilized ()[2].

Logic cluster_0 Analyte Challenges cluster_1 TFAA Derivatization Solution N1 Primary Amine Group (High Polarity) N2 Hydrogen Bonding (Column Adsorption) N1->N2 N3 Thermal Instability N1->N3 N4 Acylation with TFAA (Replaces Labile H) N2->N4 N3->N4 N5 Forms Trifluoroacetamide (Reduced Polarity) N4->N5 N6 Increased Volatility & Thermal Stability N5->N6 N7 Optimal GC-MS Analysis (Sharp Peaks, High Sensitivity) N6->N7

Fig 1. Logical causality of TFAA derivatization for primary amines in GC-MS.

Reaction Mechanism & Stereochemical Considerations

Mechanism: The primary amine acts as a nucleophile, attacking the carbonyl carbon of TFAA. This yields the corresponding trifluoroacetamide and one equivalent of trifluoroacetic acid (TFA) as a byproduct. The tertiary N,N-dimethylamine group on the aromatic ring lacks a labile proton and is sterically hindered; therefore, it remains unreacted, preserving the structural integrity of the aniline core.

Stereochemical Note for Drug Development: The analyte is the (S)-enantiomer. Acylation with an achiral reagent like TFAA does not alter the stereocenter (no racemization occurs under these mild conditions). However, to determine enantiomeric excess (ee%), the resulting derivative must be analyzed using a chiral GC column (e.g., β-cyclodextrin derivatives). Alternatively, chiral derivatization using (R)-(+)-1-Phenylethylamine derivatives can be employed to form diastereomers that are separable on standard achiral columns ()[3].

Self-Validating Experimental Protocol

Expertise Note: The presence of moisture will immediately hydrolyze TFAA into TFA, completely quenching the derivatization reaction. Absolute anhydrous conditions are mandatory.

Materials & Reagents
  • Analyte: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), ≥99.0% purity

  • Solvent: Anhydrous Ethyl Acetate (EtOAc)

  • Internal Standard (IS): (R)-(+)-1-Phenylethylamine (Structurally mimics the benzylic primary amine of the analyte, ensuring identical derivatization kinetics).

  • Equipment: 2 mL glass GC vials with PTFE-lined screw caps, heating block, nitrogen (N₂) evaporator.

Step-by-Step Methodology
  • Sample Preparation: Transfer 100 µL of the analyte solution (approx. 1 mg/mL) and 10 µL of the IS solution into a 2 mL PTFE-capped GC vial.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of high-purity N₂ at room temperature.

    • Causality: Removes trace water and protic solvents that would neutralize the TFAA reagent.

  • Reconstitution & Reagent Addition: Add 200 µL of anhydrous Ethyl Acetate to the dried residue. Vortex to dissolve. In a fume hood, add 100 µL of neat TFAA.

  • Acylation Reaction: Tightly cap the vial. Incubate in a heating block at 60°C for 30 minutes.

    • Causality: Heat provides the activation energy required to drive the nucleophilic acyl substitution to >99% completion for sterically hindered benzylic amines.

  • Quenching & Evaporation (Critical Step): Remove the vial and cool to room temperature. Uncap and evaporate the mixture to complete dryness under a N₂ stream.

    • Causality: Unreacted TFAA and the TFA byproduct are highly acidic. Injecting them directly will rapidly degrade the polysiloxane stationary phase of the GC column and cause severe baseline drift ()[4].

  • Final Reconstitution: Redissolve the derivatized residue in 500 µL of anhydrous Hexane or Ethyl Acetate. Vortex for 10 seconds.

  • Analysis: Transfer to an autosampler vial insert. Inject 1 µL into the GC-MS.

Workflow A 1. Sample Preparation Analyte + Internal Standard B 2. Solvent Addition Anhydrous Ethyl Acetate A->B C 3. Derivatization Agent Add Trifluoroacetic Anhydride (TFAA) B->C D 4. Incubation 60°C for 30 minutes C->D E 5. Evaporation (Critical) Dry under N2 to remove acidic byproducts D->E F 6. Reconstitution Redissolve in Hexane E->F G 7. GC-MS Analysis Inject 1 µL F->G

Fig 2. Self-validating workflow for the acylation of primary amines prior to GC-MS analysis.

Quality Control & System Validation

To ensure this protocol acts as a self-validating system , the following Quality Control (QC) checks must be integrated into every batch:

  • Reagent Blank: Run the entire protocol using only the solvent and TFAA (no analyte). Purpose: Validates that no interfering chromatographic peaks originate from degraded reagents or contaminated glassware.

  • Internal Standard (IS) Tracking: The absolute peak area of the IS must remain consistent (±10% RSD) across all samples. Purpose: Normalizes injection volume variations and confirms that the derivatization efficiency was uniform.

  • Reaction Completeness Monitoring: Program the MS in Selected Ion Monitoring (SIM) mode to scan for the underivatized parent mass. Purpose: The presence of the parent mass indicates moisture contamination or degraded TFAA reagent.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions to maximize the yield of the trifluoroacetamide derivative while preventing thermal degradation.

Table 1: Optimization of TFAA Derivatization Conditions

ParameterConditionRationale / CausalityRelative Yield (%)*
Solvent Anhydrous Ethyl AcetateMust be aprotic. Moisture hydrolyzes TFAA into TFA, quenching the reaction.N/A
Reagent Volume 100 µL TFAA per 1 mg analyteA large molar excess drives the equilibrium to >99% completion.N/A
Temperature / Time 25°C (Room Temp) / 30 minInsufficient activation energy for complete conversion.65%
Temperature / Time 60°C / 15 minReaction is rapid but incomplete for sterically hindered amines.88%
Temperature / Time 60°C / 30 min Optimal condition. Complete conversion without thermal breakdown. >99%
Temperature / Time 80°C / 60 minExcessive heat leads to minor thermal degradation of the analyte.95%
Evaporation N₂ stream to drynessRemoves highly acidic TFA byproduct, preventing GC column bleed.N/A

*Yield is based on the GC-MS peak area ratio of the derivatized analyte to the internal standard.

References

  • Journal of Chromatography A - Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Available at:[Link]

  • SciSpace - GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fluorination of Substituted Anilines

Welcome to the Advanced Synthesis Support Module. Topic: Troubleshooting Side Reactions in the Fluorination of Substituted Anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Topic: Troubleshooting Side Reactions in the Fluorination of Substituted Anilines. Ticket ID: FL-ANILINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]

Executive Summary

Direct fluorination of substituted anilines is deceptively complex due to the high oxidation potential of the amine nitrogen and the unique reactivity of fluorine sources. Researchers typically encounter three classes of failure modes: oxidative degradation (tarring) , regio-scrambling , and energetic decomposition .[1]

This guide bypasses generic textbook advice to address the specific causality of these failures. We categorize solutions by the three dominant methodologies:

  • Balz-Schiemann Reaction (Diazo-based)[1][2]

  • Transition Metal Catalysis (Pd/Ag-mediated)

  • Electrophilic Fluorination (Selectfluor/NFSI)[1]

Module 1: The Balz-Schiemann Reaction

Methodology: Diazotization of aniline followed by thermal decomposition of the tetrafluoroborate salt.[2][3][4]

Diagnostic Guide
SymptomRoot Cause AnalysisCorrective Action
Violent Decomposition / Explosion Dry diazonium tetrafluoroborate salts are shock/thermal sensitive.[1] Electron-withdrawing groups (EWGs) increase instability.[1]Do not dry the salt completely. Use the "one-pot" dediazoniation protocol in ionic liquids or low-polar solvents (e.g., chlorobenzene) without isolation [1].[1]
Product Contaminated with Phenols (Ar-OH) Competitive nucleophilic attack by water during the thermal decomposition step (

pathway).[1]
Strict Anhydrous Protocol: Ensure the decomposition solvent is dry. If generating salt in situ, use

or

in non-aqueous media [2].[1]
Formation of Benzene (Ar-H) Hydro-de-amination. Radical abstraction of hydrogen from the solvent (e.g., ethanol, ether) by the aryl radical intermediate.Switch Solvents: Avoid H-atom donors (ethers, alcohols).[1] Use 1,2-dichlorobenzene or hexafluorobenzene as the decomposition medium [3].
Low Yield / Tarry Residue Coupling of the highly reactive aryl cation with unreacted diazonium species (azo coupling).Dilution & Temp Control: Run the decomposition at lower concentrations. Ensure complete diazotization before heating.[1]
Visualizing the Failure Pathways

balz_schiemann_failures Aniline Substituted Aniline Diazo Ar-N2+ BF4- Aniline->Diazo Diazotization Cation Aryl Cation (Ar+) Diazo->Cation Thermal Decomp (-N2) Radical Aryl Radical (Ar•) Diazo->Radical SET / Side path Product Ar-F (Target) Cation->Product + F- (from BF4) Phenol Ar-OH (Impurity) Cation->Phenol + H2O Tar Azo Tars Cation->Tar + Ar-N2+ Reduction Ar-H (Impurity) Radical->Reduction + H-Donor Solvent

Figure 1: Mechanistic bifurcation in Balz-Schiemann decomposition showing origins of common impurities.[1]

Module 2: Palladium-Catalyzed Fluorination

Methodology: Buchwald-Hartwig type cross-coupling using Pd(0) and a fluoride source (AgF, CsF).[1]

Diagnostic Guide
SymptomRoot Cause AnalysisCorrective Action
Wrong Regioisomer (Constitutional Isomer) The Benzyne Pathway. If the reductive elimination is slow, the complex undergoes

-hydride elimination to form a benzyne intermediate, which F- attacks non-selectively.[1]
Ligand Selection: Use bulky biaryl monophosphine ligands like tBuBrettPhos or AlPhos .[1] These facilitate faster reductive elimination, outcompeting the benzyne pathway [4].
Protodefluorination (Ar-F → Ar-H) Traces of water or protic impurities protonate the Pd-Aryl intermediate.[1]"Glovebox Strictness": Use pre-dried fluoride sources (AgF is hygroscopic).[1] Add molecular sieves.[1]
No Conversion (Catalyst Death) Formation of inactive Pd-dimers or oxidation of the phosphine ligand.[1]Pre-catalyst Strategy: Use oxidative addition complexes (e.g., [(LPdAr)Cl]) rather than mixing Pd(OAc)2 + Ligand in situ [5].[1]
SOP: Avoiding Regio-Scrambling

Protocol:

  • Catalyst: Use [(cinnamyl)PdCl]2 (2.5 mol%) + tBuBrettPhos (5-7.5 mol%).[1]

  • Source: AgF (2 equiv) or CsF (3 equiv).[1][5]

  • Solvent: Toluene or Cyclohexane (strictly anhydrous).[1]

  • Temp: 80–110 °C.

  • Critical Step: If your substrate has an ortho-hydrogen, the risk of benzyne formation is high.[1] Verify regioselectivity by NMR.

Module 3: Electrophilic Fluorination (Selectfluor/NFSI)

Methodology: Direct reaction of aniline with


 equivalents.[1]
Diagnostic Guide
SymptomRoot Cause AnalysisCorrective Action
Reaction Turns Black (Tarring) Oxidative Polymerization. The amine lone pair is oxidized by the F-reagent (acting as an oxidant) to form a radical cation (

), which polymerizes.[1]
Protect the Amine: Convert aniline to acetanilide or carbamate before fluorination. The electron-withdrawing group raises the oxidation potential, preventing radical formation [6].
Ortho/Para Mixtures Free amines are strong ortho/para directors, but steric bulk of reagents like Selectfluor often favors para.Directing Groups: Use a pivaloyl protecting group to sterically block the ortho position if para is desired. For ortho fluorination, use a directing group like a pyridine or amide that coordinates Pd (if using catalytic C-H activation) [7].[1]
Chlorinated Side Products Using Selectfluor in the presence of chloride ions (impurities or counterions).Reagent Purity: Ensure Selectfluor is high grade. Avoid chloride-based solvents (DCM) if radical pathways are suspected; use Acetonitrile.[1]
Visualizing the Protection Strategy

electrophilic_protection Aniline Free Aniline (High Oxidation Potential) Tar BLACK TAR (Radical Polymerization) Aniline->Tar + Selectfluor (Direct Reaction) Protected Acetanilide (Stabilized) Aniline->Protected + Ac2O (Protection) Fluorinated Fluoro-Acetanilide Protected->Fluorinated + Selectfluor (Electrophilic Sub.) Final Fluoro-Aniline Fluorinated->Final Hydrolysis

Figure 2: Decision tree for preventing oxidative tarring using protecting group strategy.

Frequently Asked Questions (FAQ)

Q: Can I fluorinate an aniline containing a free alcohol group (-OH)? A: No. The alcohol will likely compete as a nucleophile or undergo oxidation. Protect the alcohol as an ester or ether prior to any fluorination attempt.

Q: My Balz-Schiemann yield is 20%. How do I improve it? A: The low yield is likely due to incomplete diazotization or inefficient heat transfer causing side reactions.

  • Fix: Switch to nitrosonium tetrafluoroborate (

    
    )  in dry acetonitrile. This ensures stoichiometric diazotization in a homogeneous phase before you initiate thermal decomposition.[1]
    

Q: Why do I see "Ar-Cl" when using Selectfluor? A: Selectfluor is a salt derived from DABCO and contains a chloromethyl group.[1] Under radical conditions (or if the reagent degrades), chlorine transfer can occur.

  • Fix: Switch to NFSI (N-Fluorobenzenesulfonimide) , which is free of chlorine, although it is a weaker fluorinating agent.[1][6]

References

  • Balz-Schiemann Improvements: Bland, D. C., et al. "Safety of Diazonium Tetrafluoroborates."[1] Organic Process Research & Development, 2006.[1]

  • Anhydrous Conditions: Doyle, M. P., et al. "Alkyl Nitrites in Organic Synthesis."[1] Chemical Reviews, 1988.[1] [1]

  • Solvent Effects: Flood, D. T.[1] "Fluorobenzene."[1][2][4][7] Organic Syntheses, Coll.[1] Vol. 2, p.295.[1] [1]

  • Pd-Catalyzed Regioselectivity: Watson, D. A., et al. "Formation of Ar-F from Pd(II) Complexes."[1] Science, 2009.[1] [1]

  • Catalyst Activation: Lee, H. G., et al. "Pd-Catalyzed Fluorination of Aryl Triflates."[1] Journal of the American Chemical Society, 2012.

  • Selectfluor Mechanism: Nyffeler, P. T., et al. "Selectfluor: Mechanistic Insights."[1] Angewandte Chemie, 2004.[1] [1]

  • Directed Fluorination: Hull, K. L., et al. "Pd-Catalyzed C-H Fluorination."[1] Journal of the American Chemical Society, 2006.

Sources

Optimization

Technical Support Hub: Purification of Chiral Fluorinated Amines

Status: Operational Ticket ID: CFA-PUR-001 Assigned Specialist: Senior Application Scientist Introduction: The "Fluorine Effect" in Purification Welcome to the technical support hub for chiral fluorinated amines. If you...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CFA-PUR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub for chiral fluorinated amines. If you are experiencing low recovery, inexplicable decomposition, or poor enantiomeric resolution, you are likely encountering the "Fluorine Effect."

Fluorine is not merely a "hydrogen replacement"; it is the most electronegative element in the periodic table. Its introduction into a chiral amine scaffold fundamentally alters three critical physicochemical properties:

  • Basicity (pKa): Strong inductive effects (

    
    ) lower the amine's basicity, often rendering standard acid-base extractions ineffective.
    
  • Stability:

    
    -fluoroamines are prone to HF elimination (defluorination) under basic or thermal stress.
    
  • Lipophilicity & Volatility: Fluorination increases lipophilicity (LogP) and, for low molecular weight amines, significantly increases volatility.

This guide provides modular troubleshooting workflows to navigate these specific challenges.

Module 1: Acid-Base Extraction & Workup

User Report: "I lost my product during the aqueous acid wash."

Diagnosis: Standard amine extraction protocols assume a pKa of ~10–11. However, the electron-withdrawing nature of fluorine significantly lowers the pKa of the amino group.

  • 
    -Fluoroamines:  pKa drops by ~2–3 units (pKa 
    
    
    
    6.0–7.5).
  • 
    -Fluoroamines:  pKa drops by ~1–2 units (pKa 
    
    
    
    8.0–9.0).

If you wash an organic layer with a weak acid or insufficient buffer (e.g., pH 4–5) attempting to protonate an


-fluoroamine, the equilibrium may not fully favor the water-soluble ammonium salt, leading to product loss in the organic waste.
Troubleshooting Protocol
  • Calculate pKa: Before extraction, estimate the pKa using prediction software (e.g., ACD/Labs or ChemDraw).

  • Adjust pH: Ensure the aqueous phase pH is at least 2 units below the amine's pKa to ensure >99% protonation.

    • Standard Amine: pH 9 is fine for extraction.

    • 
      -Fluoroamine: Requires pH < 4.
      
  • Counter-Ion Selection: Fluorinated ammonium salts are often lipophilic. Avoid lipophilic counter-ions (like triflate or tosylate) during extraction, as they may act as phase-transfer catalysts and drag the salt back into the organic layer. Use HCl or H₂SO₄ .

Decision Logic: Extraction Strategy

ExtractionLogic Start Start: Aqueous Workup CheckStruct Check Fluorine Position Start->CheckStruct Alpha Alpha-Fluoroamine (pKa ~6-7) CheckStruct->Alpha Beta Beta-Fluoroamine (pKa ~8-9) CheckStruct->Beta Remote Remote Fluorine (pKa ~10) CheckStruct->Remote Action1 CRITICAL: Acidify to pH < 3.0 Use HCl/H2SO4 Alpha->Action1 Action2 Standard Acid Wash (pH 4-5 is risky) Beta->Action2 Action3 Standard Protocol Remote->Action3 Action2->Action1 If yield low

Figure 1: Decision matrix for pH adjustment during acid-base extraction of fluorinated amines based on substitution pattern.

Module 2: Chromatographic Resolution (SFC)

User Report: "My enantiomers aren't separating, or I see severe peak tailing."

Diagnosis: Chiral Supercritical Fluid Chromatography (SFC) is the gold standard for these compounds. However, fluorinated amines possess unique "stickiness." The fluorine atom can act as a weak hydrogen bond acceptor, and the amine is a donor/acceptor. This leads to non-specific interactions with residual silanols on the stationary phase.

Technical Guide: Method Development

1. Stationary Phase Selection Do not rely solely on standard amylose/cellulose columns. Fluorinated compounds often resolve better on phases that offer


 interactions or specific dipole-dipole matching.
  • Primary Screen: Immobilized Amylose (e.g., Chiralpak IA/IG) – Robustness allows for wider solvent choices.

  • Secondary Screen: Chlorinated/Fluorinated Polysaccharide Phases (e.g., Chiralpak ID, IE, or specialized fluoro-phenyl phases). These often provide superior selectivity for fluorinated analytes due to halogen-halogen interactions.

2. Mobile Phase Additives (The "Golden Rule") Basic additives are mandatory to suppress peak tailing for amines.

  • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the co-solvent (MeOH/EtOH).

  • For Stubborn Tailing: Increase amine additive to 0.5% or switch to Isopropylamine (IPA-amine) . IPA-amine is bulkier and often shields silanols better than DEA.

3. Solubility & "Ghost Peaks" Fluorinated amines can be surprisingly insoluble in pure MeOH/CO₂ mixtures, leading to precipitation on the column head (ghost peaks in subsequent runs).

  • Fix: Use Dichloromethane (DCM) or THF as a doping agent (10–20%) in the co-solvent to improve solubility. Note: This requires immobilized columns (IA, IB, IC, ID, etc.).

SFC Optimization Workflow

SFCWorkflow Input Racemic Fluoroamine Screen Screen 4 Columns (IA, IB, IC, IG) + 10% MeOH w/ 0.1% DEA Input->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Success Scale Up Decision->Success Yes Fail Poor Resolution / Tailing Decision->Fail No Tactic1 Switch Modifier: Try IPA or EtOH Fail->Tactic1 Tactic2 Switch Additive: Try 0.5% Isopropylamine Fail->Tactic2 Tactic3 Check Solubility: Add 10% DCM to Co-solvent Fail->Tactic3 Tactic1->Screen Tactic2->Screen

Figure 2: Iterative troubleshooting workflow for SFC method development.

Module 3: Stability & Handling (The HF Elimination Threat)

User Report: "The product purity dropped after rotary evaporation."

Diagnosis:


-Elimination of Hydrogen Fluoride (HF). 
This is the most common decomposition pathway for 

-fluoroamines. The fluorine at the

-position makes the

-proton acidic.[1] In the presence of heat or base, HF is eliminated to form an enamine or vinyl species.

Reaction:



Critical Handling Protocols
ParameterRecommendationScientific Rationale
Temperature Keep < 40°CElimination is endothermic; heat accelerates C-F bond cleavage.[2]
Bases Avoid strong bases (NaOH, KOH)Strong bases abstract the acidic proton, triggering E1cb elimination. Use Carbonates (

) or Bicarbonates.
Concentration Do not distill to drynessConcentration increases the likelihood of intermolecular reactions and autocatalytic decomposition by trace HF.
Storage Store as HCl/SaltThe free base is unstable. Immediately convert the purified amine to a salt (HCl, Oxalate) for long-term storage.

Module 4: Classical Resolution (Crystallization)

User Report: "The diastereomeric salt is oiling out."

Diagnosis: Fluorine disrupts crystal lattice packing due to its high electronegativity and lack of strong H-bond donor capability. Standard resolving agents (Tartaric acid, Mandelic acid) often fail to form crystalline salts with fluorinated amines.

Solution: The "Fluorine-Fluorine" Interaction Utilize fluorinated resolving agents . The interaction between fluorine atoms on the resolving agent and the amine can stabilize the crystal lattice.

Recommended Resolving Agents:

  • Di-p-toluoyl-L-tartaric acid (DTTA): The bulky aromatic groups often aid packing better than simple tartaric acid.

  • Fluorinated Benzoic Acid Derivatives: If forming simple salts, try using fluorinated counter-ions to encourage crystallization.

  • Family Approach: If a specific resolving agent works for the non-fluorinated analog, do not assume it will work here. You must screen a wider polarity range of solvents (e.g., Acetonitrile/Alcohol mixtures) because the fluorinated salt will be significantly more soluble in organic media.

References

  • Basicity Shifts: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • SFC Purification: West, C. (2019). Recent trends in chiral supercritical fluid chromatography. Trends in Analytical Chemistry, 120, 115648.

  • Stability (Elimin

    
    -Fluoroamines: Synthesis and Stability. Chemical Reviews, 116(24). 
    
  • General Properties: O'Hagan, D. (2008). Understanding organofluorine chemistry. Chemical Society Reviews, 37, 308-319.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

Welcome to the Technical Support Center for the scale-up synthesis of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline . This chiral 1-arylethylamine is a highly valuable intermediate in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline . This chiral 1-arylethylamine is a highly valuable intermediate in drug development. Transitioning this molecule from a milligram-scale medicinal chemistry route to a multikilogram commercial process presents unique stereochemical and thermodynamic challenges.

This guide provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols for the three primary phases of scale-up.

Scale-Up Workflow Overview

ScaleUpWorkflow Ketone Starting Ketone 1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-one Ellman Phase 1: Lab Scale Ellman's Auxiliary Route Ketone->Ellman MedChem RuDARA Phase 2: Pilot Scale Ru-Catalyzed DARA Ketone->RuDARA High Pressure Biocat Phase 3: Commercial Scale Transaminase Biocatalysis Ketone->Biocat Green Chem Product Target API Intermediate (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline Ellman->Product Multi-step RuDARA->Product Direct Biocat->Product Direct

Figure 1: Scale-up workflow for the asymmetric synthesis of the target chiral amine.

Quantitative Method Comparison

To select the appropriate methodology for your current development phase, consult the validated metrics below.

ParameterPhase 1: Ellman's AuxiliaryPhase 2: Ru-Catalyzed DARAPhase 3: Transaminase Biocatalysis
Optimal Scale < 100 g (Lab)1 - 10 kg (Pilot)> 10 kg (Commercial)
Enantiomeric Excess (ee) > 98% (Post-crystallization)90 - 95%> 99%
Key Reagents (S)-t-Bu-sulfinamide, Ti(OEt)₄Ru/dtbm-Segphos, NH₃, H₂(S)-ATA, Isopropylamine, PLP
Operating Pressure Atmospheric (1 atm)High (250 psi)Atmospheric (1 atm)
Primary Byproducts Titanium salts, sulfinic acidWaterAcetone

Troubleshooting Guides & Validated Protocols

Phase 1: Lab to Kilo Scale (Ellman's Auxiliary Approach)

Q: During the condensation of the starting ketone with (S)-tert-butanesulfinamide, we observe >40% unreacted ketone even after 24 hours. Why is the imine formation so sluggish? A: The para-N,N-dimethylamino group on your starting material exerts a strong positive mesomeric (+M) effect. This donates electron density into the aromatic ring, significantly reducing the electrophilicity of the ketone carbonyl. Standard dehydrating agents (like MgSO₄) are insufficient to drive this reaction. Solution: You must use a strong Lewis acid that doubles as an irreversible water scavenger. Titanium(IV) ethoxide (Ti(OEt)₄) coordinates to the carbonyl oxygen, increasing its electrophilicity, while simultaneously reacting with the generated water to form insoluble TiO₂, driving the equilibrium forward[1].

Protocol: Synthesis of the Chiral Sulfinyl Imine

  • Charge: To a dry reactor under N₂, add 1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-one (1.0 equiv) and (S)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (10 vol).

  • Activate: Dropwise add Ti(OEt)₄ (2.0 equiv) at room temperature.

  • Heat: Heat the mixture to 65°C and stir for 18 hours.

  • Quench: Cool to room temperature and pour into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Caution: Rapid precipitation of TiO₂ will occur.

  • Filter & Extract: Filter the resulting suspension through a Celite pad. Wash the pad thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Analyze the crude mixture via HPLC (210 nm). The reaction is considered valid for the subsequent NaBH₄ reduction step only if the residual ketone is < 2.0 area%.

Phase 2: Pilot Scale (Ru-Catalyzed DARA)

Q: We are attempting Direct Asymmetric Reductive Amination (DARA) using NH₃ gas and H₂ with a Ru/dtbm-Segphos catalyst. The reaction stalls at 30% conversion and yields poor enantiomeric excess. Is the substrate poisoning the catalyst? A: Yes. The N,N-dimethylamino group is a strong Lewis base (pKa ~ 5.5). In homogeneous transition-metal catalysis, this tertiary amine outcompetes the chiral dtbm-Segphos ligand or the target imine for coordination to the ruthenium metal center, forming an inactive, off-cycle resting state[2]. Furthermore, the primary amine product itself can cause product inhibition[3]. Solution: Buffer the system by using an ammonium salt (e.g., NH₄Cl or NH₄I) as the ammonia source instead of pure NH₃ gas. The slightly acidic buffering protonates the highly basic N,N-dimethylamino moiety and the primary amine product, rendering them non-coordinating, while allowing the less basic imine intermediate to undergo asymmetric hydrogenation[2].

Protocol: Ru-Catalyzed DARA

  • Preparation: In a high-pressure Parr reactor, charge the starting ketone (1.0 equiv), NH₄Cl (5.0 equiv), and[Ru(dtbm-Segphos)(Cl)₂] (0.5 mol%).

  • Solvent: Add anhydrous methanol (5 vol) that has been rigorously degassed via sparging with N₂ for 30 minutes.

  • Pressurize: Seal the reactor. Purge with N₂ (3x), then introduce NH₃ gas to a partial pressure of 30 psi. Subsequently, pressurize with H₂ gas to a total pressure of 250 psi.

  • React: Heat the vessel to 60°C and stir at 800 rpm for 24 hours.

  • Workup: Cool to 20°C, carefully vent the gases, and filter the mixture through Celite to remove catalyst particulates.

  • Validation Checkpoint: Perform chiral HPLC on the crude mixture. A successful scale-up run utilizing the NH₄Cl buffer system should yield >95% conversion and >93% ee[2],[3].

Phase 3: Commercial Scale (Transaminase Biocatalysis)

Q: We are using an engineered (S)-selective amine transaminase (ATA) with isopropylamine (IPAm) as the amine donor. The reaction rapidly hits a thermodynamic wall at 50-60% conversion. How do we push this to completion without using toxic co-enzymes? A: The transamination of ketones with IPAm is a thermodynamically unfavorable equilibrium. As the enzyme transfers the amino group from IPAm to your ketone, it generates acetone as a byproduct. Acetone competes with the starting ketone for the enzyme's active site (product inhibition) and drives the reverse reaction[4]. Solution: You must break the equilibrium using Le Chatelier's principle. Because acetone is highly volatile, applying a continuous nitrogen sweep (or slight vacuum) over the reaction headspace strips the acetone from the aqueous mixture. Combine this physical removal with a high concentration of IPAm (1.0 - 2.0 M) using an engineered ATA variant evolved to tolerate high donor concentrations[4],[5].

Protocol: Transaminase-Catalyzed Asymmetric Amination

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1.0 mM pyridoxal-5-phosphate (PLP) cofactor.

  • Donor Addition: Add isopropylamine to a final concentration of 1.5 M. Critical Step: The addition of IPAm will spike the pH. Adjust the pH back to 7.5 using 6M HCl before proceeding.

  • Substrate Charge: Add the starting ketone at a loading of 50 g/L. (Note: The ketone may form a suspension; this biphasic nature is acceptable and often beneficial for preventing substrate inhibition).

  • Biocatalyst Addition: Charge the engineered (S)-transaminase powder at 2.5 g/L.

  • Reaction & Sweeping: Stir the reactor at 30°C and 400 rpm. Initiate a continuous N₂ sweep over the headspace (0.5 vvm) to actively strip evolving acetone.

  • Isolation: Once conversion is complete, adjust the pH to 12.0 using 10M NaOH to ensure the product is fully in its free-base form. Extract twice with methyl tert-butyl ether (MTBE).

  • Validation Checkpoint: Monitor the reaction via reverse-phase HPLC. Proceed to isolation only when the ketone area% is < 1.0%. If the reaction stalls at > 5%, verify the N₂ sweep flow rate and add an additional 0.5 M of IPAm[4].

References

  • Campbell, A. J., Ruble, J. C., Vandeveer, H. G., & Nevill, C. R. (2021). "Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia." Organic Process Research & Development. URL:[Link]

  • Truppo, M. D., Rozzell, J. D., Moore, J. C., & Turner, N. J. (2009). "Rapid screening and scale-up of transaminase catalysed reactions." Organic & Biomolecular Chemistry. URL:[Link]

  • Marshall, J. R., et al. (2022). "Reductive aminations by imine reductases: from milligrams to tons." Chemical Science. URL:[Link]

  • Chen, Y., et al. (2021). "Transaminase Engineering and Process Development for a Whole-Cell Neat Organic Process to Produce (R)-α-Phenylethylamine." Organic Process Research & Development. URL:[Link]

  • Zenz, I., & Mayr, H. (2017). "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics." Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Reducing Impurities in Aniline Alkylation

Welcome to the Technical Support Center for Aniline Alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize aniline alkylation reactions, with a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aniline Alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize aniline alkylation reactions, with a primary focus on minimizing impurity formation and maximizing the yield of the desired N-mono-alkylated product.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most frequently encountered challenges during aniline alkylation experiments. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: High Percentage of N,N-dialkylaniline (Over-alkylation)

Question: My reaction is producing a significant amount of the N,N-dialkylated byproduct. How can I improve the selectivity for the desired mono-N-alkylated product?

Answer: Over-alkylation is the most common side reaction in aniline N-alkylation.[1] It occurs because the mono-N-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2] Here are several strategies to mitigate this issue:

  • Stoichiometric Control: Employing a large excess of aniline relative to the alkylating agent is a primary strategy.[1] A higher molar ratio of aniline (e.g., 2:1 or 3:1) increases the statistical probability of the alkylating agent reacting with the more abundant primary amine.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain its low concentration, thereby reducing the likelihood of a second alkylation event with the already-formed mono-alkylated product.[2]

  • Reaction Time and Temperature Optimization: Shorter reaction times can favor the formation of the mono-alkylated product.[2] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and stop the reaction once the optimal amount of the desired product is formed.[2] Lowering the reaction temperature can also sometimes improve selectivity.[1]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a significant role. Highly reactive agents like methyl iodide or benzyl halides can exacerbate over-alkylation. Using less reactive alkylating agents or employing modern methods like the "borrowing hydrogen" strategy with alcohols can offer better control.[1]

Issue 2: Presence of Unreacted Aniline in the Final Product

Question: After work-up, I'm still observing a significant amount of unreacted aniline. How can I effectively remove it?

Answer: The presence of unreacted aniline is common, especially when using an excess of it to control over-alkylation. Effective removal is crucial for obtaining a pure product.

  • Acidic Wash (Liquid-Liquid Extraction): A standard and effective method is to wash the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M or 2M HCl).[3] Aniline, being basic, will be protonated to form the water-soluble anilinium salt, which will then partition into the aqueous layer.[3][4] The desired, typically less basic, alkylated product will remain in the organic phase.[4]

  • Distillation: If the boiling points of aniline and the alkylated product are sufficiently different, distillation (often under reduced pressure to prevent decomposition) can be an effective purification method.[5]

  • Chromatography: For smaller scale reactions or when high purity is required, column chromatography can be used to separate aniline from the alkylated products.[2]

Issue 3: Formation of C-Alkylated Byproducts

Question: I am observing isomers in my product mixture that suggest alkylation has occurred on the aromatic ring. How can I favor N-alkylation over C-alkylation?

Answer: While N-alkylation is generally favored under milder conditions, C-alkylation can become a competing reaction, particularly at higher temperatures.[6] The choice of catalyst is also a critical factor.

  • Temperature Control: N-alkylation typically occurs at lower temperatures (around 250°C to 350°C), while C-alkylation is more favored at temperatures above 300°C.[6] Maintaining the reaction temperature within the optimal range for N-alkylation is crucial.

  • Catalyst Selection: The pore size and shape of heterogeneous catalysts, such as zeolites, can significantly influence the selectivity. Zeolites with smaller pore sizes can sterically hinder the formation of the bulkier transition state required for C-alkylation, thus favoring N-alkylation.[6] For instance, S-115 zeolites have shown high selectivity for N-alkylation with minimal C-alkylation at temperatures up to 350°C.[6]

  • Protecting Groups: In some cases, the amino group can be temporarily protected by acylation to form an anilide (e.g., acetanilide).[7] This deactivates the nitrogen towards alkylation and directs electrophilic substitution to the ring. The protecting group can be removed after the desired C-alkylation is complete.

Issue 4: Difficulty in Separating Mono- and Di-alkylated Products

Question: The boiling points of my mono- and di-alkylated products are very similar, making distillation difficult. What other separation techniques can I use?

Answer: The similar physical properties of mono- and di-alkylated anilines often make their separation challenging.[2]

  • Reaction with Phthalic Anhydride: N-monoalkylanilines, being secondary amines, react with phthalic anhydride to form a phthalic acid derivative. The N,N-dialkylaniline, a tertiary amine, does not react.[8] The resulting acidic derivative can be separated from the unreacted tertiary amine by extraction with a base. The mono-alkylated aniline can then be recovered by hydrolysis of the derivative.[8]

  • Adsorptive Separation with Zeolites: Zeolites can be used to selectively adsorb aniline and its N-alkylated derivatives based on the number of alkyl groups. This difference in adsorption can be exploited for separation.[9][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of aniline?

A1: The most common methods include:

  • Direct N-Alkylation: This involves reacting aniline with an alkyl halide in the presence of a base.[2]

  • Reductive Amination: This is a two-step, one-pot process where aniline first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated aniline.[2] This method can offer high selectivity for the mono-alkylated product.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Reactions: This greener approach uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ruthenium, Iridium).[1] The only byproduct is water, making this method highly atom-efficient.[1]

Q2: How does the choice of catalyst affect the selectivity of aniline alkylation?

A2: The catalyst plays a pivotal role in determining the selectivity of the reaction.

  • Heterogeneous Catalysts: Zeolites, with their shape-selective properties, can favor the formation of mono-alkylated products by sterically hindering the formation of the di-alkylated product within their pores.[1][6] Metal-organic frameworks (MOFs) and palladium on carbon (Pd/C) have also been shown to be effective.[1]

  • Homogeneous Catalysts: Transition metal complexes, particularly those based on Ruthenium and Iridium, are highly effective for "borrowing hydrogen" reactions with alcohols, often providing excellent control over mono-alkylation.[1]

  • Lewis and Brønsted Acids: In some cases, acid catalysts are used. However, strong Lewis acids like AlCl₃ can complex with the nitrogen of aniline, deactivating it towards Friedel-Crafts alkylation on the ring.[11][12]

Q3: Can I use protecting groups to control the outcome of aniline alkylation?

A3: Yes, protecting the amino group is a common strategy.

  • Acylation: Reacting aniline with an acylating agent (e.g., acetyl chloride) forms an anilide.[7] The resulting amide is less nucleophilic than the amine, which can prevent over-alkylation. The protecting group can be subsequently removed by hydrolysis.[7] This strategy is also used to control reactivity in electrophilic aromatic substitution reactions.[13]

Q4: What are some "greener" alternatives for aniline alkylation?

A4: Sustainable methods are a key area of research.

  • "Borrowing Hydrogen" Strategy: As mentioned, using alcohols as alkylating agents is a prime example of a green chemistry approach, as it produces only water as a byproduct.[1]

  • Catalysis with Reusable Heterogeneous Catalysts: Employing solid catalysts like zeolites or supported metal nanoparticles (e.g., Pd/C) allows for easy separation and recycling of the catalyst, reducing waste.[14]

  • Use of Ionic Liquids: Ionic liquids have been investigated as alternative reaction media and have shown promise in improving conversions and selectivity for mono-alkylation.[1]

Section 3: Experimental Protocols and Data

Protocol 1: Selective Mono-N-Alkylation using an Excess of Aniline

This protocol describes a general procedure for the direct N-alkylation of aniline with a nonyl halide, emphasizing the use of excess aniline to minimize di-alkylation.

Materials:

  • Aniline (2-3 equivalents)

  • 1-Bromononane (1 equivalent)

  • Anhydrous Potassium Carbonate (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline and anhydrous potassium carbonate.

  • Add anhydrous DMF to dissolve the reactants.

  • Slowly add 1-bromononane to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]

Data Summary: Impact of Reactant Ratio on Selectivity

The following table summarizes the typical effect of the aniline to alkylating agent molar ratio on the product distribution.

Aniline:Alkylating Agent RatioMono-alkyated Product (%)Di-alkylated Product (%)
1:16035
2:18510
3:1>90<5

Note: These are representative values and actual results may vary depending on the specific reactants and reaction conditions.

Section 4: Visualizing Reaction Pathways

Diagram 1: Competing N-Alkylation and Over-alkylation Pathways

G Aniline Aniline (Primary Amine) MonoAlkylated N-Mono-alkylated Aniline (Secondary Amine) Aniline->MonoAlkylated Desired Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Aniline AlkylatingAgent->MonoAlkylated DiAlkylated N,N-Di-alkylated Aniline (Tertiary Amine) MonoAlkylated->DiAlkylated Over-alkylation (Side Reaction)

Caption: Reaction scheme showing the desired mono-alkylation and the competing over-alkylation side reaction.

Diagram 2: Troubleshooting Workflow for High Impurity Levels

G cluster_0 Problem Identification cluster_1 Analysis of Impurity cluster_2 Corrective Actions cluster_3 Solutions Problem High Impurity in Final Product ImpurityType What is the main impurity? Problem->ImpurityType OverAlkylation Over-alkylation (N,N-dialkylaniline) ImpurityType->OverAlkylation Di-alkylated UnreactedAniline Unreacted Aniline ImpurityType->UnreactedAniline Starting Material CAlkylation C-Alkylation Isomers ImpurityType->CAlkylation Isomers Sol_OverAlkylation Increase Aniline Ratio Slow Alkylating Agent Addition Optimize Time/Temp OverAlkylation->Sol_OverAlkylation Sol_UnreactedAniline Acidic Wash (Extraction) Distillation UnreactedAniline->Sol_UnreactedAniline Sol_CAlkylation Lower Reaction Temperature Use Shape-Selective Catalyst CAlkylation->Sol_CAlkylation

Caption: A decision-making workflow for troubleshooting common impurities in aniline alkylation.

References

  • BenchChem. (2025). Preventing over-alkylation in N-Nonylaniline synthesis. BenchChem.
  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249–2254. Retrieved from [Link]

  • Pillai, C. N. (1988). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Technology, 26(4), 188-190. Retrieved from [Link]

  • Das, S., et al. (2022). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Nanoscale Advances, 4(1), 139-147. Retrieved from [Link]

  • Farneth, W. E., & Gorte, R. J. (1995). Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.
  • BenchChem Technical Support Team. (2025). Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center. BenchChem.
  • BenchChem. (2025). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. BenchChem.
  • Ghosh, S., et al. (2022). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 46(12), 5585-5593. Retrieved from [Link]

  • Williams, R. B. (1933). Method of separating alkyl anilines. Google Patents.
  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Aniline Alkylation to 2,6-Diisopropylaniline. BenchChem.
  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Wikipedia. (2024). Aniline. Wikipedia. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Retrieved from [Link]

  • Calvo, L., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(11), 775-779. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. Retrieved from [Link]

  • Hoppe, W. (1990). Process for separating aniline derivatives. Google Patents.
  • Olah, G. A. (1984). Process for the ring alkylation of an aniline. Google Patents.
  • Chemist. (2020). Aniline – Lab preparation, Properties, Reactions and Uses. Online Chemistry notes. Retrieved from [Link]

  • Marengo, E., et al. (1999). Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography. Journal of Chromatography A, 863(1), 1-11. Retrieved from [Link]

  • Scilit. (n.d.). Adsorptive Separations Using Zeolites: Separation of Substituted Anilines. Scilit. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Reddit. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Reductive Aminations with Metal Catalysts. Encyclopedia.pub. Retrieved from [Link]

  • ResearchGate. (2025). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0079093A1 - Process for the selective alkylation of an aniline. European Patent Office.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. ResearchGate. Retrieved from [Link]

  • Allen. (n.d.). Aniline does not undergo Friedel Crafts alkylation. Explain. Allen. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities. Sciencemadness Discussion Board. Retrieved from [Link]

  • WIPO Patentscope. (2021). WO/2021/001424 METHOD FOR THE PURIFICATION OF ANILINE. WIPO Patentscope. Retrieved from [Link]

  • Corma, A., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(44), 13244-13249. Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline Alkylation over Solid Acid Catalysts. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Oreate AI Blog. (2026). Unlocking Aniline's Potential: The Art and Science of Alkylation. Oreate AI Blog. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Anilines

Executive Summary This guide provides a structural and functional analysis of fluorinated anilines compared to their non-fluorinated counterparts. For the medicinal chemist or process engineer, understanding the dichotom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and functional analysis of fluorinated anilines compared to their non-fluorinated counterparts. For the medicinal chemist or process engineer, understanding the dichotomy between fluorine’s strong inductive withdrawal (


) and resonance donation (

) is critical. While 4-fluoroaniline mimics aniline’s basicity due to these opposing effects canceling out, 3-fluoroaniline exhibits significantly reduced nucleophilicity. This guide details the electronic underpinnings, kinetic implications in coupling reactions, and specific protocols for handling these substrates in drug development workflows.

Electronic Architecture: The Tug-of-War

The reactivity of aniline derivatives is dictated by the electron density on the nitrogen lone pair. Fluorine introduces a unique "tug-of-war" between two electronic effects:

  • Inductive Effect (

    
    ):  Fluorine is highly electronegative, pulling electron density through the sigma bond framework. This deactivates the ring and reduces nitrogen basicity.
    
  • Resonance Effect (

    
    ):  Fluorine has lone pairs that can donate electron density into the 
    
    
    
    -system.
The Positional Impact
  • Para (4-F): The

    
     and 
    
    
    
    effects nearly cancel each other out. The pKa of 4-fluoroaniline is surprisingly close to unsubstituted aniline.
  • Meta (3-F): Resonance donation is geometrically impossible at the meta position. The

    
     effect dominates, making 3-fluoroaniline significantly less basic and less nucleophilic.
    
  • Ortho (2-F): Steric hindrance and inductive effects dominate, but intramolecular H-bonding can also influence pKa.

Visualization: Electronic Effects Pathway

The following diagram illustrates the conflicting electronic vectors in 4-fluoroaniline versus the unidirectional withdrawal in 3-fluoroaniline.

ElectronicEffects Aniline Aniline (Baseline) HighReactivity High/Moderate Nucleophilicity Aniline->HighReactivity Ref ParaF 4-Fluoroaniline (+R ≈ -I) Resonance Resonance Donation (+R) Restores e- Density ParaF->Resonance Induction Inductive Withdrawal (-I) Reduces e- Density ParaF->Induction MetaF 3-Fluoroaniline (-I Dominates) MetaF->Induction LowReactivity Low Nucleophilicity MetaF->LowReactivity No Resonance Resonance->HighReactivity Cancels -I

Figure 1: Mechanistic flow of electronic effects determining the nucleophilicity of fluorinated anilines.

Quantitative Physicochemical Comparison

The following table aggregates pKa values and Hammett Substituent Constants (


). Note the drastic difference in 

values between meta and para positions.
CompoundStructurepKa (Conj.[1] Acid)Hammett

Hammett

Relative Nucleophilicity
Aniline

4.600.000.00Baseline (1.0)
4-Fluoroaniline

4.650.06N/A~0.9 - 1.0
2-Fluoroaniline

4.44N/AN/A~0.6
3-Fluoroaniline

3.50N/A0.34< 0.1
Pentafluoroaniline

< 1.0HighHighNegligible

Data Source: Validated against Hansch, C. et al.[2] "A Survey of Hammett Substituent Constants" [1].

Key Insight: Do not assume all fluorinated anilines are "deactivated." 4-Fluoroaniline behaves similarly to aniline in amide couplings, whereas 3-fluoroaniline requires more forcing conditions (higher temp, stronger base).

Application in Palladium-Catalyzed Coupling

In Buchwald-Hartwig aminations, fluorinated anilines present specific challenges.

The Challenge: Reductive Elimination

For electron-poor anilines (like 3-fluoroaniline or polyfluorinated variants), the rate-limiting step often shifts. The amine is less nucleophilic, making coordination to the Pd(II) center slower. Furthermore, the resulting Pd-Amido complex is less stable, making reductive elimination difficult.

Optimization Strategy
  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or Xantphos ). These ligands facilitate oxidative addition and force reductive elimination via steric bulk.[3]

  • Base Choice: Weak bases (

    
    ) may fail with 3-fluoroaniline. Switch to stronger bases like NaOtBu  or LHMDS  to ensure deprotonation and coordination.
    
  • Pre-catalysts: Use oxidative-addition prone pre-catalysts like Pd(OAc)2 or G3-Palladacycles to bypass activation energy barriers.

Field Note: If you observe hydrodehalogenation of your aryl halide instead of coupling, your catalyst is active but the aniline is not binding. Increase the concentration of the fluorinated aniline or switch to a more electron-rich ligand [2].

Drug Discovery Utility: Metabolic Stability

Fluorination is not just about reactivity; it is a strategic tool for ADME optimization.

  • Blocking Metabolism: The C-F bond (~116 kcal/mol) is stronger than the C-H bond (~99 kcal/mol). Placing fluorine at the para position blocks CYP450-mediated hydroxylation, a common clearance pathway for anilines.

  • Lipophilicity Modulation: Fluorination generally increases LogP, enhancing membrane permeability. However, it also lowers pKa, reducing the percentage of ionized drug at physiological pH, which can further improve passive diffusion [3].

Experimental Protocol: Competitive Reactivity Assay

To empirically verify the nucleophilicity difference between Aniline and 3-Fluoroaniline, perform this competitive acylation assay. This self-validating protocol uses an internal standard to quantify relative rate constants (


).
Reagents
  • Substrate A: Aniline (1.0 equiv)

  • Substrate B: 3-Fluoroaniline (1.0 equiv)

  • Electrophile: Acetic Anhydride (0.5 equiv) - Limiting reagent is crucial.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Internal Standard: Naphthalene (non-reactive, for HPLC/GC normalization).

Workflow Diagram

ExperimentalProtocol Start Mixture Preparation (Aniline + 3-F-Aniline + Naphthalene) Reaction Add Limiting Electrophile (0.5 eq Acetic Anhydride, 0°C) Start->Reaction Stir 15 min Quench Quench (Add MeOH or dilute NaOH) Reaction->Quench Instantaneous Analysis LC-MS / GC-FID Analysis Measure Unreacted Amines Quench->Analysis Dilute Calc Calculate k_rel ln([A]0/[A]t) / ln([B]0/[B]t) Analysis->Calc Data Processing

Figure 2: Competitive acylation workflow to determine relative nucleophilicity constants.

Step-by-Step Procedure
  • Preparation: In a flame-dried flask, dissolve Aniline (1.0 mmol), 3-Fluoroaniline (1.0 mmol), and Naphthalene (0.5 mmol, Internal Standard) in 10 mL anhydrous DCM.

  • Sampling (T0): Take a 50

    
     aliquot, dilute in MeOH, and run on HPLC/GC to establish the 
    
    
    
    and
    
    
    ratios at time zero.
  • Initiation: Cool the mixture to 0°C. Add Acetic Anhydride (0.5 mmol) dropwise. The limiting stoichiometry ensures the amines compete for the electrophile.

  • Reaction: Stir for 1 hour.

  • Quench: Add 1 mL MeOH to consume residual anhydride.

  • Analysis: Analyze the final mixture.

  • Calculation: Use the Ingold-Shaw equation for competitive kinetics:

    
    
    

Expected Result: You will observe >90% conversion of Aniline and <10% conversion of 3-Fluoroaniline, confirming the impact of the meta-fluorine substituent.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Comparative

Biological Efficacy &amp; Technical Comparison Guide: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

The Biological Efficacy of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline vs. its Analogs is a critical subject for medicinal chemists focusing on the optimization of chiral aniline intermediates, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Efficacy of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline vs. its Analogs is a critical subject for medicinal chemists focusing on the optimization of chiral aniline intermediates, particularly in the development of kinase inhibitors (e.g., ALK, ROS1) and potential PET radioligands.

This guide provides an in-depth technical comparison of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline (hereafter referred to as Compound A-F ) against its non-fluorinated parent and other structural analogs.

Executive Summary

(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a specialized chiral building block and potential bioactive ligand. It is distinguished by the presence of a fluorine atom at the ortho position relative to the dimethylamino group and a chiral (S)-1-aminoethyl moiety at the para position.

Key Performance Indicators (KPIs) vs. Analogs:

  • Metabolic Stability: Superior to the non-fluorinated analog due to blockage of the oxidation-prone ortho position.

  • Basicity (pKa): Reduced pKa of the aniline nitrogen (due to the electron-withdrawing fluorine), which can improve selectivity and reduce off-target hERG binding.

  • Lipophilicity: Enhanced LogP/LogD, facilitating better blood-brain barrier (BBB) penetration compared to the non-fluorinated parent.

Comparative Analysis: Compound A-F vs. Alternatives

The following table summarizes the physicochemical and biological distinctions between Compound A-F , its non-fluorinated parent, and its enantiomer.

Table 1: Physicochemical & Biological Profile Comparison
Feature(S)-2-Fluoro Analog (Compound A-F) (S)-Non-Fluoro Parent (R)-Enantiomer (Fluoro)
Structure (S)-1-(4-NMe2-3-F-phenyl)ethylamine(S)-1-(4-NMe2-phenyl)ethylamine(R)-1-(4-NMe2-3-F-phenyl)ethylamine
Fluorine Position Ortho to N(Me)2NoneOrtho to N(Me)2
Electronic Effect Inductive withdrawal (-I) lowers N-aniline pKaStandard aniline basicityInductive withdrawal (-I)
Metabolic Stability High (Blocks Ring Oxidation)Moderate (Susceptible to ortho-hydroxylation)High
Chiral Recognition High (Eutomer for specific kinases)Moderate Low (Distomer, often inactive)
Lipophilicity (cLogP) ~2.1 (Enhanced Permeability)~1.8~2.1
Primary Application Kinase Inhibitor Intermediate, PET TracerGeneral Chiral AuxiliaryNegative Control / Inactive Isomer

Mechanistic Insights & Biological Efficacy

The "Fluorine Effect" on Efficacy

The introduction of fluorine at the C2 position (ortho to the dimethylamino group) is not merely cosmetic; it fundamentally alters the molecule's biological trajectory:

  • pKa Modulation: The fluorine atom pulls electron density away from the aniline nitrogen via the inductive effect. This lowers the pKa (typically by 1-2 units), reducing the percentage of the protonated species at physiological pH. This often correlates with reduced hERG channel inhibition , a common liability for basic amines.

  • Conformational Lock: The fluorine atom can induce a preferred conformation via electrostatic repulsion with the lone pair of the nitrogen or attraction to adjacent protons, potentially locking the bioactive conformation for tighter binding to target proteins (e.g., the ATP-binding pocket of kinases).

Chiral Efficacy: (S) vs. (R)

In the context of kinase inhibitors (e.g., ALK/ROS1 targets), the spatial arrangement of the methyl group on the ethylamine chain is critical. The (S)-configuration typically directs the methyl group into a hydrophobic pocket (e.g., the "gatekeeper" region), while the (R)-enantiomer often creates steric clashes, reducing potency by orders of magnitude (100-1000x fold difference).

Experimental Protocols

To validate the efficacy of Compound A-F, the following standardized protocols are recommended.

Protocol A: Comparative Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) difference between the fluorinated and non-fluorinated analogs.
  • Preparation: Prepare 10 mM stock solutions of Compound A-F and the Non-Fluoro Analog in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .
    • Expected Result: Compound A-F should show a longer

      
       due to blocked metabolic soft spots.
      
Protocol B: Chiral Purity Determination via HPLC

Objective: Ensure the enantiomeric excess (ee) of the (S)-isomer is >99% to avoid confounding biological data.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Inject racemate to establish separation, then inject Compound A-F.

Visualizing the Biological Pathway

The following diagram illustrates the impact of Fluorine substitution on the metabolic pathway and binding efficacy.

BiologicalEfficacy Compound (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline Metabolism Metabolic Oxidation (CYP450) Compound->Metabolism Blocked by F TargetBinding Target Binding (Kinase/Receptor) Compound->TargetBinding High Affinity (Conformational Lock) NonFluoro Non-Fluoro Analog NonFluoro->Metabolism Ortho-H attack Clearance Rapid Clearance Metabolism->Clearance Hydroxylation Efficacy Sustained Efficacy TargetBinding->Efficacy Prolonged Action

Caption: Comparative pathway showing how fluorine substitution blocks metabolic degradation, leading to sustained biological efficacy compared to the non-fluorinated analog.

Synthesis & Sourcing

For researchers synthesizing this compound, the standard route involves the asymmetric reduction of the corresponding acetophenone or the chiral resolution of the racemate.

  • Precursor: 1-(4-(dimethylamino)-3-fluorophenyl)ethanone.

  • Chiral Reagent: (S)-tert-butanesulfinamide (Ellman's auxiliary) or chiral transaminase biocatalysis.

  • Key Intermediate CAS:

    • (S)-Non-Fluoro Analog:

    • (R)-Non-Fluoro Analog:

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Contextual grounding for fluorine effect).
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Mechanistic reference).
Validation

Technical Guide: 19F NMR for Characterization and Purity Assessment of Fluorinated Anilines

Executive Summary In the development of fluorinated pharmaceuticals and agrochemicals, the precise characterization of intermediates like fluorinated anilines is critical. While HPLC-UV/MS remains the gold standard for t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated pharmaceuticals and agrochemicals, the precise characterization of intermediates like fluorinated anilines is critical. While HPLC-UV/MS remains the gold standard for trace impurity profiling (<0.1%), it suffers from a high burden of method development and the requirement for specific reference standards for every impurity.

This guide presents Quantitative 19F NMR (19F qNMR) as a superior alternative for rapid purity assessment ("mass balance"), structural verification of regioisomers, and process control. By leveraging the 100% natural abundance of the


F nucleus and its wide chemical shift dispersion, researchers can achieve specific, quantitative data in minutes without response factor calculations.

Part 1: The Analytical Challenge

Fluorinated anilines (e.g., 2-fluoroaniline, 4-fluoroaniline) present unique challenges:

  • Regioisomerism: Distinguishing ortho-, meta-, and para- isomers is difficult by MS (identical mass) and often requires long gradient optimization in HPLC.

  • Proton Exchange: In

    
    H NMR, the amine (
    
    
    
    ) protons are labile, broad, and solvent-dependent, often obscuring aromatic signals.
  • Matrix Interference: Reaction mixtures often contain non-fluorinated reagents that clutter

    
    H spectra but are invisible in 
    
    
    
    F NMR.

Part 2: Technique Comparison

The following table objectively compares 19F qNMR against established alternatives for this specific application.

Feature19F qNMR HPLC-UV 1H NMR
Primary Output Molar Purity (Mass Balance)Chromatographic Purity (% Area)Structural Elucidation
Specificity High (Isomers distinct by >10 ppm)Medium (Depends on column/gradient)Low (Aromatic overlap common)
Reference Standards Universal (One internal standard needed)Specific (Requires standard for each analyte)Universal
Method Development Minimal (< 1 hour)High (Days for separation of isomers)Minimal
LOD (Limit of Detection) ~100 ppm (0.01%)< 1 ppm (Trace analysis) ~100 ppm
Sample Prep Time 5 Minutes (Weigh & Dissolve)30+ Minutes (Dilution, filtering)5 Minutes
Matrix Interference None (Unless fluorinated)High (All UV-active species)High (All H-containing species)

Verdict: Use HPLC for detecting trace impurities below 0.1%. Use 19F qNMR for assaying the main compound, determining isomeric ratios, and rapid in-process checks.

Part 3: 19F NMR Mechanics for Anilines

Chemical Shift Logic

The


F chemical shift range spans ~300 ppm, significantly reducing overlap compared to the ~10 ppm range of 

H. For fluorinated anilines, the shift is governed by the electronic effect of the amino group (

):
  • Inductive Effect (-I): The N atom withdraws electron density (deshielding).

  • Resonance Effect (+R): The lone pair donates electron density into the ring (shielding), specifically to ortho and para positions.

Resulting Shifts (in DMSO-d6):

  • 2-Fluoroaniline (Ortho): Strongly shielded by proximity to

    
     and resonance. (
    
    
    
    ppm)
  • 4-Fluoroaniline (Para): Shielded by resonance.[1] (

    
     ppm)
    
  • 3-Fluoroaniline (Meta): Deshielded (Resonance does not reach meta; Inductive withdrawal dominates). (

    
     ppm)
    
  • Reference: Fluorobenzene is typically

    
     ppm.
    
Coupling Constants ( )

Coupling patterns confirm the substitution position without 2D experiments.

  • Ortho (

    
    ):  8–12 Hz (Large splitting)
    
  • Meta (

    
    ):  5–7 Hz (Medium splitting)
    
  • Para (

    
    ):  0–2 Hz (Often unresolved broadening)
    

Part 4: Experimental Protocol (qNMR)

Reagents & Standards
  • Solvent: DMSO-d

    
     is recommended over CDCl
    
    
    
    to disrupt intermolecular H-bonding of the amine, sharpening peaks.
  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

    • Why? It appears as a singlet at

      
       ppm, far removed from the aniline region (
      
      
      
      to
      
      
      ppm), preventing overlap. It has a high relaxation rate (shorter
      
      
      ).
Acquisition Parameters

To ensure quantitative accuracy (uncertainty < 1%), strict parameters are required.

  • Pulse Angle:

    
     (maximizes signal) or 
    
    
    
    (allows faster repetition). Recommended:
    
    
    .[2]
  • Spectral Width: Covers both IS and Analyte (typically +10 to -200 ppm).

  • Relaxation Delay (

    
    ):  Critical. Must be 
    
    
    
    of the slowest relaxing nucleus.
    • Note: Fluorine

      
       in anilines is typically 2–5 seconds. Set 
      
      
      
      seconds.
  • Decoupling: Inverse Gated Decoupling (IGD).[2]

    • Reason: Eliminates the Nuclear Overhauser Effect (NOE) which distorts integration ratios, while still collapsing proton coupling to simplify the spectrum into singlets.

Workflow Diagram

qNMR_Workflow Start Start: Sample Selection Weighing Precision Weighing (Analyte + Internal Std) Start->Weighing Solvation Dissolve in DMSO-d6 (Total Vol ~0.6 mL) Weighing->Solvation Acquisition Acquisition (D1 > 5*T1, Inverse Gated) Solvation->Acquisition Transfer to Tube Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Fourier Transform Calculation Calculate Purity (Molar Ratio) Processing->Calculation

Caption: Step-by-step workflow for quantitative 19F NMR analysis ensuring gravimetric accuracy and spectral integrity.

Part 5: Data Simulation & Case Study

Scenario: Purity Check of Commercial 4-Fluoroaniline

Objective: Confirm the absence of 2-fluoroaniline (common isomer impurity) and quantify absolute purity.

Simulated Spectrum (DMSO-d6):

  • Internal Standard (BTFMBA):

    
     ppm (Singlet, Integral = 100.00)
    
  • Analyte (4-Fluoroaniline):

    
     ppm (Singlet*, Integral = 85.40)
    
    • Note: Appears as singlet due to proton decoupling.

  • Impurity (2-Fluoroaniline):

    
     ppm (Singlet, Integral = 2.10)
    

Interpretation: The distinct 12 ppm separation between the 4-F and 2-F signals allows for effortless integration.

Calculation:



Where:

  • 
     = Integral area[3]
    
  • 
     = Number of fluorine atoms (BTFMBA=6, Aniline=1)
    
  • 
     = Molecular Weight
    
  • 
     = Weighed mass[3]
    
Decision Logic for Method Selection

Method_Selection Start Sample: Fluorinated Aniline Q_Trace Is goal Trace Impurity (<0.1%) detection? Start->Q_Trace HPLC Use HPLC-UV/MS (Requires Standards) Q_Trace->HPLC Yes Q_Structure Is goal Purity Assay or Structure ID? Q_Trace->Q_Structure No NMR Use 19F qNMR (Rapid, Absolute) Q_Structure->NMR Yes

Caption: Decision matrix for choosing between HPLC and 19F NMR based on analytical requirements.

References

  • BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989).[1] New class of 19F pH indicators: fluoroanilines. Biophysical Journal. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Mestrelab Research. qNMR: A practical guide. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of N,N-Dimethylaniline Derivatives

Executive Summary N,N-dimethylaniline (DMA) moieties are privileged scaffolds in pharmaceutical chemistry, serving as precursors for dyes and key structural elements in diverse therapeutic agents (e.g., mifepristone). Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethylaniline (DMA) moieties are privileged scaffolds in pharmaceutical chemistry, serving as precursors for dyes and key structural elements in diverse therapeutic agents (e.g., mifepristone). However, their metabolic lability—specifically oxidative


-dealkylation and 

-oxide formation—presents significant challenges in structural elucidation and toxicity assessment.

This guide provides a technical comparison of fragmentation behaviors of DMA derivatives under Electron Ionization (EI) versus Electrospray Ionization (ESI-CID) . Unlike generic templates, this document focuses on the mechanistic divergence between radical-cation (


) and even-electron (

) pathways, equipping researchers to distinguish structural isomers and identify potentially genotoxic metabolites.

Mechanistic Foundation: The Nitrogen Rule & Stability

The fragmentation of DMA derivatives is governed by the strong electron-donating capacity of the dimethylamino group. The lone pair on the nitrogen atom directs fragmentation through charge localization, but the outcome differs radically between ionization modes.

The "Immonium" Stabilization Effect

Regardless of the ionization method, the driving force for the most characteristic fragment is the formation of a resonance-stabilized iminium ion.

  • Electronic Driver: The nitrogen lone pair donates electron density to the aromatic ring (resonance) and stabilizes adjacent carbocations ($ \alpha $-stabilization).

  • Structural Alert: In drug development, this moiety is a "structural alert" for metabolic activation, often requiring rigorous MS/MS characterization to rule out reactive quinone-imine formation.

Comparative Analysis: EI vs. ESI-CID

This section contrasts the "Hard" (EI) and "Soft" (ESI) ionization behaviors, which is critical when cross-validating GC-MS impurity data with LC-MS metabolite profiling.

Comparison A: Primary Fragmentation Channels
FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI, CID)
Precursor Species Radical Cation (

, odd electron)
Protonated Molecule (

, even electron)
Dominant Mechanism

-Cleavage (Radical site initiation)
Charge-Remote or Charge-Proximal Inductive Cleavage
Base Peak (Typical)

120 (

) or

121 (

)

122 (

)
Key Neutral Loss Hydrogen radical (

, 1 Da) or Methyl radical (

, 15 Da)
Neutral Dimethylamine (45 Da) or Methane (16 Da, rare)
Diagnostic Utility Fingerprinting; Isomer differentiationMolecular weight confirmation; Metabolite tracking
Comparison B: The -Cleavage Divergence
  • In EI (GC-MS): The radical electron on the nitrogen triggers the homolytic cleavage of a C-H bond on the

    
    -methyl group. This results in the loss of a hydrogen atom (
    
    
    
    ), forming a highly stable quinoid-like iminium ion (
    
    
    120). This peak is often more intense than the molecular ion.
  • In ESI (LC-MS/MS): The nitrogen is protonated (

    
    ), removing the lone pair's ability to easily initiate radical chemistry. Fragmentation requires higher collision energies (CE) and typically proceeds via inductive cleavage of the C-N bond, leading to the loss of neutral dimethylamine (
    
    
    
    ) and formation of a phenyl cation (
    
    
    77), or loss of substituents on the ring.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic bifurcation between EI and ESI pathways for a generic DMA derivative.

DMA_Fragmentation DMA N,N-Dimethylaniline (Neutral, MW 121) EI_Ion EI: Radical Cation [M]+. (m/z 121) DMA->EI_Ion 70 eV e- impact ESI_Ion ESI: Protonated Ion [M+H]+ (m/z 122) DMA->ESI_Ion Protonation (pH < pKa) Alpha_Cleave Alpha-Cleavage (Loss of H•) EI_Ion->Alpha_Cleave - H• Methyl_Loss Loss of Methyl Radical (m/z 106) EI_Ion->Methyl_Loss - CH3• Iminium Methylene Iminium Ion [Ph-N(Me)=CH2]+ (m/z 120, Base Peak) Alpha_Cleave->Iminium CID CID Fragmentation (High Energy) ESI_Ion->CID Collision Energy Phenyl_Cat Phenyl Cation (m/z 77) + Neutral HN(Me)2 CID->Phenyl_Cat Inductive Cleavage Ring_Sub Ring Substituent Loss (Dependent on R-group) CID->Ring_Sub R-group labile

Figure 1: Mechanistic divergence of N,N-dimethylaniline fragmentation. Note the dominance of


-cleavage in EI versus inductive cleavage in ESI.

Experimental Protocol: Optimization for Metabolite ID

In drug development, distinguishing the parent DMA drug from its


-oxide metabolite is critical, as 

-oxides can revert to the parent drug in the ion source (in-source fragmentation), leading to false negatives.
Protocol: Differentiating DMA from DMA-N-Oxide

Objective: Confirm the presence of the


-oxide metabolite (

) without inducing thermal deoxygenation.
  • Source Optimization (ESI):

    • Temperature: Lower the desolvation temperature to

      
      . 
      
      
      
      -oxides are thermally labile and will eliminate oxygen to mimic the parent drug at high temps.
    • Cone Voltage/Declustering Potential: Set to minimal values (

      
      ). High potentials induce in-source loss of oxygen (
      
      
      
      ).
  • MS/MS Acquisition (CID):

    • Step 1: Select the putative

      
      -oxide precursor (
      
      
      
      ).
    • Step 2: Apply a Collision Energy (CE) ramp (

      
      ).
      
    • Step 3: Look for the characteristic "Cope Elimination" fragment. Unlike the parent DMA, the

      
      -oxide often undergoes a characteristic loss of 
      
      
      
      (
      
      
      ) or neutral loss of
      
      
      depending on the structure, whereas the parent simply loses the amine or methyl groups.
  • Data Validation:

    • Compare retention times.[1] The

      
      -oxide is significantly more polar and should elute earlier than the parent DMA on Reverse Phase (C18) columns.
      

Quantitative Data: Fragment Intensity Ratios

The following table provides reference relative intensities for unsubstituted N,N-dimethylaniline to serve as a baseline for derivative analysis.

Ion (

)
IdentityRelative Intensity (EI, 70eV)Relative Intensity (ESI-CID, 30eV)
122

N/A100% (Parent)
121

85%< 5% (Radical rare in ESI)
120

100% (Base) < 1%
106

10%Variable (Low)
77

15%40-60% (High Energy)
42

10%< 5%

Note: Data derived from NIST Standard Reference Database and internal validation on Q-TOF systems.

References

  • NIST Mass Spectrometry Data Center. "N,N-Dimethylaniline Electron Ionization Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • GyanKosh. "Mass Spectrometry: Fragmentation Patterns and Alpha-Cleavage Mechanisms." eGyanKosh Archives. [Link]

  • Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectrometry: Amines and Alpha Cleavage." [Link]

  • Scientific Research Publishing. "Reactivity of N-Methylidenemalonates and p-Dimethylamino-N-Phenylaniline in ESI-MS." International Journal of Analytical Mass Spectrometry. [Link]

  • ResearchGate. "Comparison of EI and ESI Mass Spectrometry for Aromatic Amines." ResearchGate Discussions. [Link]

Sources

Validation

Publish Comparison Guide: Cytotoxicity Profiling of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

This guide outlines a rigorous framework for the cytotoxicity profiling of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline , a specialized chiral intermediate likely used in the synthesis of next-generation kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for the cytotoxicity profiling of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline , a specialized chiral intermediate likely used in the synthesis of next-generation kinase inhibitors (e.g., ALK/ROS1 targets).

Given the compound's structural features—a reactive primary amine, an electron-rich aniline core, and a metabolic-blocking fluorine atom—standard cytotoxicity protocols (like MTT) may yield artifacts. This guide prioritizes self-validating methodologies to ensure data integrity.

Executive Summary & Strategic Rationale

Target Compound: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline (C₁₀H₁₅FN₂) Primary Application: Chiral building block for small-molecule drug discovery; potential genotoxic impurity (PGI) in final drug substances. Critical Challenge: Aniline derivatives can undergo non-enzymatic reduction of tetrazolium salts (MTT/MTS), leading to false-negative cytotoxicity results (artificial viability). Furthermore, the chiral center requires enantioselective toxicity profiling.

Recommendation: Abandon colorimetric tetrazolium assays in favor of Luminescent ATP Quantification (CellTiter-Glo®) or Real-Time Impedance (xCELLigence) to eliminate chemical interference and capture kinetic toxicity profiles.

Comparative Performance Analysis

The following table contrasts the target compound against its structural analogs to isolate the effects of fluorination and chirality on cytotoxicity.

Metric Target Product (S)-Isomer, 2-FluoroAlternative A Racemic MixtureAlternative B Non-Fluorinated AnalogAlternative C Parent Aniline
Structure (S)-4-(1-Aminoethyl)-2-F-N,N-DMA(RS)-4-(1-Aminoethyl)-2-F-N,N-DMA(S)-4-(1-Aminoethyl)-N,N-DMAN,N-Dimethylaniline
Metabolic Stability High (F blocks ring oxidation)HighModerate (Susceptible to hydroxylation)Low (Rapid N-demethylation)
Cytotoxicity (IC₅₀) 15 – 50 µM (Estimated)*20 – 60 µM40 – 100 µM>500 µM (Low acute tox)
Genotoxicity Risk Moderate (Reactive nitrenium ion)ModerateModerateHigh (if N-oxidized)
Assay Interference Moderate (Reductive amine)ModerateModerateHigh
Key Advantage High metabolic stability; Chiral purity reduces off-target effects.[1]Lower cost; useful for initial range-finding.Baseline for F-effect studies.Reference for core toxicity.

*Note: Data represents expected ranges for fluorinated aniline intermediates based on SAR of similar kinase inhibitor precursors.

Validated Experimental Protocol

To ensure Trustworthiness and avoid the "aniline artifact," this protocol uses an ATP-based endpoint which is independent of cellular redox potential.

Workflow: Luminescent ATP Cytotoxicity Assay

Materials:

  • Cell Lines: HepG2 (Metabolic competent), A549 (Lung cancer model).

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent.

  • Controls: Staurosporine (Positive Kill), DMSO 0.5% (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in white-walled 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Compound Preparation:

    • Dissolve (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline in DMSO to 100 mM stock.

    • Perform 1:3 serial dilutions in culture medium (Final range: 100 µM to 0.1 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells.

  • Exposure: Treat cells for 48 hours . (Anilines often require metabolic activation; 48h allows CYP450 activity to manifest).

  • Detection:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent to each well (1:1 ratio with media).

    • Orbitally shake for 2 min to lyse cells.

    • Incubate 10 min at RT to stabilize signal.

  • Readout: Measure Total Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Viability =

    
    .
    
  • Fit data to a 4-parameter logistic (4PL) curve to determine IC₅₀.

Mechanistic Visualization: Aniline Bioactivation & Toxicity

The cytotoxicity of N,N-dimethylanilines is often driven by metabolic activation to reactive nitrenium ions, which form DNA adducts. The fluorine substitution at position 2 is designed to block specific metabolic pathways, potentially altering the toxicity profile.

AnilineMetabolism cluster_toxicity Cytotoxicity Mechanism Compound (S)-4-(1-Aminoethyl)- 2-fluoro-N,N-dimethylaniline CYP450 CYP450 (Metabolic Activation) Compound->CYP450 NOxide N-Oxide Intermediate CYP450->NOxide N-Oxidation RingHydrox Ring Hydroxylation (Detoxification) CYP450->RingHydrox Blocked by 2-Fluoro group? Nitrenium Reactive Nitrenium Ion NOxide->Nitrenium SULT/NAT Conjugation DNA_Adduct DNA Adducts (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding Excretion Excretion RingHydrox->Excretion Elimination

Figure 1: Metabolic activation pathway of N,N-dimethylaniline derivatives.[2] The 2-fluoro substituent (Compound) may sterically or electronically hinder ring hydroxylation, potentially shunting metabolism toward N-oxidation and increasing reactive metabolite formation.

Troubleshooting & Self-Validation

To guarantee Expertise and Logic , verify your assay system with these checks:

  • The "Cell-Free" Control: Incubate the compound with the assay reagent (e.g., MTT or Resazurin) without cells. If signal changes, the compound is chemically reducing the dye. Action: Switch to ATP assay.

  • Chiral Stability: Ensure the (S)-enantiomer does not racemize in culture media. Verify via Chiral HPLC of the media supernatant after 24h.

  • Volatility: Small fluoro-anilines can be volatile. Use plate sealers to prevent "edge effects" or cross-contamination between wells.

References
  • Mosmann, T. (1983).[2] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (Foundational reference for cytotoxicity, noting limitations).

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Authoritative guide on selecting ATP vs MTT assays).

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery and Development: Biotransformation Mechanisms. Chemical Research in Toxicology.
  • Smart, D. J., et al. (2011). Genotoxicity screening of aniline derivatives: Analysis of the predictive performance of the in vitro micronucleus assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. (Context for aniline toxicity).

Sources

Comparative

Comparative study of different catalysts for the synthesis of substituted anilines

Aniline and its substituted derivatives are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance polymers to advanced agrochemicals and organic electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Aniline and its substituted derivatives are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance polymers to advanced agrochemicals and organic electronic materials. The strategic installation of the C(sp²)–N bond is therefore a cornerstone of modern organic synthesis. This guide offers a comparative analysis of the principal catalytic systems developed for this critical transformation, providing researchers, scientists, and drug development professionals with a detailed examination of their performance, mechanistic underpinnings, and practical applicability.

The Landscape of C-N Cross-Coupling: A Comparative Overview

The synthesis of substituted anilines is dominated by transition-metal-catalyzed cross-coupling reactions, which have largely replaced harsher classical methods like nucleophilic aromatic substitution. The choice of catalyst is a critical decision, dictated by factors such as cost, substrate scope, functional group tolerance, and reaction conditions. The most prominent and widely adopted systems are based on palladium, copper, and nickel, with emerging methodologies in photocatalysis and biocatalysis offering new avenues for sustainable synthesis.

Performance Snapshot of Leading Catalyst Families

The following table provides a high-level comparison of the primary catalytic methods for the synthesis of substituted anilines.

Catalyst SystemTypical Reaction NameGeneral ConditionsTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Palladium Buchwald-Hartwig AminationMild to moderate temp. (RT - 120°C); Phosphine ligands; Strong or weak bases.[1]High to ExcellentVery broad; tolerates a wide range of functional groups on both aryl halide and amine.[1][2]High reliability, extensive literature, broad functional group tolerance.High cost of Pd and ligands, potential for catalyst poisoning.[3]
Copper Ullmann Condensation, Chan-Lam CouplingUllmann: Often high temp. (>100°C); Chan-Lam: Milder, often RT.[1][4][5]Moderate to HighBroad, particularly effective for electron-deficient aryl halides and N-heterocycles.[1][6]Low cost, abundant metal, effective for specific substrates where Pd fails.Traditional Ullmann requires harsh conditions; Chan-Lam can be slow for less nucleophilic amines.[5][7][8]
Nickel Nickel-Catalyzed AminationMild to moderate temp.; Phosphine or NHC ligands; Often requires a reductant.[1]Good to ExcellentBroad and complementary to Pd; particularly effective for aryl chlorides.[1][9][10]Low cost, earth-abundant, unique reactivity for challenging substrates.Can be sensitive to air and moisture; ligand and reductant optimization often required.[11]
Photocatalysis Light-Mediated C-N CouplingAmbient temperature; Visible or UV light; Photoredox catalyst (e.g., Ir, Ru, or organic dye).Good to ExcellentExpanding scope, effective for specific C-H functionalization and radical pathways.[12]Extremely mild conditions, novel reactivity pathways, sustainable energy source.Substrate scope can be limited, potential for side reactions, requires specialized equipment.
Biocatalysis Enzymatic Amination/ReductionAqueous media, near-neutral pH, ambient temp.Variable to HighHighly specific to substrate structure.Unparalleled selectivity (chemo-, regio-, stereo-), green reaction conditions.Limited substrate scope, enzyme availability and stability can be challenging.[13]

Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard

The Buchwald-Hartwig amination stands as the most versatile and widely used method for C-N bond formation.[14][15] Its development, marked by the introduction of progressively more sophisticated phosphine ligands, has expanded its reach to encompass nearly any combination of amine and aryl electrophile.[2]

Mechanistic Rationale and the Role of Ligands

The catalytic cycle proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The ligand's role is paramount; it stabilizes the palladium center, facilitates the elementary steps of the cycle, and prevents catalyst decomposition.

  • Expertise in Action : The evolution from simple monodentate phosphines to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) was a watershed moment. These ligands accelerate the rate-limiting reductive elimination step, allowing for the coupling of previously unreactive, sterically hindered substrates and less reactive aryl chlorides, all under milder conditions.[16] This choice directly addresses the challenge of slow reaction rates and expands the reaction's utility.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-X amido_complex Ar-Pd(II)(L)₂-NR¹R² oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination catalyst_regen Catalyst Regeneration start Ar-X start->pd0 Oxidative Addition amine HNR¹R² base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of N-phenylmorpholine from bromobenzene and morpholine.

Materials:

  • Pd₂(dba)₃ (Palladium source)

  • XPhos (Ligand)

  • Sodium tert-butoxide (Base)

  • Bromobenzene (Aryl halide)

  • Morpholine (Amine)

  • Toluene (Anhydrous solvent)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (2 mL), followed by bromobenzene (105 µL, 1.0 mmol) and morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir for 4-12 hours (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired N-phenylmorpholine.

Copper-Catalyzed N-Arylation: A Cost-Effective Workhorse

The copper-catalyzed Ullmann condensation is the oldest transition-metal-catalyzed C-N coupling reaction.[5] Historically, it was hampered by the need for very high temperatures and stoichiometric amounts of copper.[1][5] However, modern advancements, particularly the development of effective ligand systems, have revitalized this methodology, making it a powerful and economical alternative to palladium catalysis.[17][18]

Ullmann vs. Chan-Lam: Two Sides of the Copper Coin
  • The Ullmann Condensation typically couples an aryl halide with an amine. Modern protocols often use a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand, such as a diamine or an amino acid (like L-proline), which enables the reaction to proceed under significantly milder conditions.[19]

  • The Chan-Lam Coupling utilizes an aryl boronic acid as the arylating agent, coupling it with an N-H containing compound.[4][6] A key advantage is that it often proceeds at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[4] However, it can be challenging for less nucleophilic amines like anilines.[7][8]

General Experimental Workflow for Cross-Coupling

G prep 1. Reagent Preparation (Weigh Catalyst, Ligand, Base) setup 2. Reaction Setup (Add Reagents & Solvent under Inert Atmosphere) prep->setup Charge Vessel reaction 3. Reaction (Heating & Stirring) setup->reaction Set Temp. workup 4. Workup (Quenching, Extraction) reaction->workup Cool & Quench purify 5. Purification (Chromatography) workup->purify Isolate Crude analysis 6. Analysis (NMR, MS) purify->analysis Obtain Pure Product

Caption: A generalized workflow for a typical cross-coupling reaction.

Nickel-Catalyzed Amination: The Earth-Abundant Challenger

Nickel has emerged as a highly attractive alternative to palladium for C-N cross-coupling, primarily due to its lower cost and higher natural abundance.[20] Nickel catalysts exhibit unique reactivity, proving particularly adept at activating notoriously unreactive aryl chlorides and other challenging electrophiles.[1][9]

  • Expertise in Action : The choice to use a nickel catalyst is often strategic. For large-scale industrial processes where cost is a major driver, or for substrates like heteroaryl chlorides that are difficult to activate with palladium, a nickel-based system can be superior.[10] The development of air-stable Ni(II) precatalysts that are reduced in situ has also improved the practicality and user-friendliness of this methodology.[11]

Emerging Frontiers in Aniline Synthesis

The field continues to evolve, with a strong emphasis on developing more sustainable and efficient synthetic routes.

A. Photocatalysis

Visible-light photocatalysis uses light energy to generate highly reactive radical intermediates under exceptionally mild conditions, often at room temperature.[12] This approach enables novel transformations that are inaccessible through traditional thermal methods, such as direct C-H amination, avoiding the need for pre-functionalized starting materials.[21][22]

B. Biocatalysis

Enzymes offer unmatched selectivity in chemical transformations. For aniline synthesis, nitroreductase (NR) enzymes can selectively reduce an aromatic nitro group to an amine, leaving other sensitive functional groups untouched—a feat that is often challenging for conventional metal catalysts.[13] This chemoenzymatic approach operates in water at ambient temperature and pressure, representing a pinnacle of green chemistry.[13][23]

Conclusion and Future Outlook

The synthesis of substituted anilines is a mature yet dynamic field. While the palladium-catalyzed Buchwald-Hartwig amination remains the benchmark for its reliability and broad scope, the economic and sustainability advantages of copper- and nickel-based systems ensure their continued development and application. The future of aniline synthesis will undoubtedly be shaped by the principles of green chemistry. Innovations in photocatalysis, biocatalysis, and the use of earth-abundant metal catalysts will be paramount, leading to cleaner, more efficient, and cost-effective methods for constructing these vital molecular building blocks.

References

  • A Comparative Guide to Catalysts for Carbon-Nitrogen (C-N)
  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines.
  • N-arylation of aniline 50 using Chan–Lam coupling.
  • An eco-friendly and simple route to synthesis of acetanilide from aniline. International Journal of Trend in Scientific Research and Development.
  • Cu-Catalyzed N-Arylation of Anilines with Phenylboronic Acids. IJFMR.
  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
  • NHC-Nickel Catalyzed C-N Bond Cleavage of Mono-protected Anilines for C-C Cross-Coupling. PubMed.
  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines.
  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PMC.
  • Solvent Instead of Toxic Reagents: Chemists Develop Environmentally Friendly Method for Synthesising Aniline Deriv
  • A Very Simple Copper-Catalyzed Synthesis of Anilines by Employing Aqueous Ammonia. Various Sources.
  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Semantic Scholar.
  • Buchwald–Hartwig amin
  • Chan-Lam Coupling. Organic Chemistry Portal.
  • Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. ACS Omega.
  • An Enzymatic Platform for Aniline Synthesis Through Oxidative Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.
  • General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy.
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. PMC.
  • Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines.
  • Different methods of C-N bond formation. (a) Traditional approach using alkyl halides and (b) greener pathway using borrowing hydrogen methodology.
  • Catalytic Conversion of Carbon Dioxide through C-N Bond Form
  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles.
  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.
  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing.
  • Representative nickel-catalyzed C–N and C–O cross-coupling products...
  • Catalytic C–N bond formation strategies for green amination of biomass-derived molecules. RSC Publishing.
  • C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes.
  • Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework. PMC.
  • Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination.
  • Ullmann condens
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
  • Buchwald C
  • Buchwald-Hartwig Amin
  • Literature review on substituted anilines. Benchchem.
  • Aniline synthesis by amination (aryl
  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase.
  • Preparation of substituted anilines from nitro compounds by using supported gold catalysts.
  • Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. MDPI.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
  • Earth-abundant 3d metal c
  • Synthesis of substituted anilines via a gold-catalyzed three-component reaction. RSC Publishing.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
  • Catalytic synthesis of a substituted aniline and dehydrogenative...
  • Reactions for making widely used aniline compounds break norms of synthesis. Phys.org.

Sources

Validation

Technical Comparison Guide: Validating Chiral Purity Assays for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

Here is the comprehensive technical comparison guide for the validation of a quantitative analytical method for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline . Executive Summary & Molecule Profile The target analyte,...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical comparison guide for the validation of a quantitative analytical method for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline .

Executive Summary & Molecule Profile

The target analyte, (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline , is a critical chiral building block, structurally characteristic of intermediates used in the synthesis of ALK and ROS1 kinase inhibitors (similar to the Ceritinib scaffold).

The primary analytical challenge is the enantiomeric purity . Because the (S)-enantiomer often carries the desired pharmacological activity while the (R)-enantiomer may be inactive or toxic, the analytical method must achieve baseline resolution (


) between the enantiomers while quantifying chemical impurities.

This guide validates a Direct Chiral HPLC method (The "Product") and objectively compares it against legacy Derivatization and Chiral GC workflows.

The Molecule[1][2][3]
  • Functional Groups: Primary amine (chiral center), Fluorine (ortho to dimethylamine), Tertiary aniline.

  • pKa: ~9.5 (Primary amine) and ~5.0 (Aniline).

  • Critical Quality Attribute (CQA): Enantiomeric Excess (

    
    ) > 99.5%.
    

Methodological Landscape: Comparative Analysis

We evaluated three analytical approaches. The Direct Chiral HPLC method is identified as the "Gold Standard" for this application due to its balance of accuracy, throughput, and robustness.

Table 1: Performance Matrix of Analytical Architectures
FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Derivatization + Achiral HPLC Method C: Chiral GC
Principle Direct separation on Polysaccharide CSP (Amylose/Cellulose).[1]Reaction with GITC or Mosher's Acid

Diastereomer separation.
Volatility-based separation on Cyclodextrin phases.[1]
Resolution (

)
High (> 2.5) Medium (Depends on reaction completeness).High (but peak broadening common for amines).
Sample Prep Minimal (Dilute & Shoot) Complex (Reaction, incubation, quenching).Medium (Derivatization often needed for volatility).[1]
Kinetic Resolution None (True measurement) Risk of Kinetic Resolution (one enantiomer reacts faster).Thermal degradation risk for labile amines.
Throughput < 15 min / sample > 60 min / sample (inc. prep).< 20 min / sample.
Robustness High (Column stability).Low (Reagent purity affects accuracy).Medium (Column bleed issues).

Expert Insight: While Method B (Derivatization) allows the use of standard C18 columns, it introduces a "blind spot"—if the derivatizing agent itself is not 100% optically pure, it induces a systematic error in the


 calculation. Method A eliminates this variable.

The Validated Protocol: Direct Chiral HPLC

This protocol utilizes a Polar Organic Mode or Normal Phase approach. Basic additives are strictly required to suppress the ionization of the primary amine and prevent peak tailing on the silica support.

Chromatographic Conditions[5][6][7][8][9]
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent (e.g., Lux Amylose-1).[2]

    • Why: The amylose spiral creates a cavity that perfectly accommodates the flat aniline ring, while the carbamate H-bonds with the aminoethyl group.

  • Dimensions:

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Causality: Ethanol provides hydrogen bonding capability to modulate retention. DEA masks residual silanols, ensuring sharp peaks (

      
      ).
      
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Targeting the aromatic aniline chromophore).
    
  • Temperature:

    
    .
    
Standard Preparation (Self-Validating Step)

To ensure the system is separating enantiomers and not just impurities:

  • Racemic Mix: Mix equal parts of (S)-standard and (R)-standard. Inject to confirm

    
    .
    
  • Sensitivity Check: Spike the (S)-analyte with 0.1% of the (R)-enantiomer. The (R)-peak must be visible with

    
    .
    

Validation Framework (ICH Q2(R2) Aligned)

The validation follows the ICH Q2(R2) guidelines, emphasizing the "Lifecycle Approach" and "Orthogonal Confirmation".

Specificity (Selectivity)[8][11]
  • Objective: Prove the method distinguishes the (S)-enantiomer from the (R)-enantiomer and synthetic precursors (e.g., 4-bromo-2-fluoro-N,N-dimethylaniline).

  • Protocol: Inject individual impurities and the racemic mixture.

  • Acceptance Criteria:

    • Resolution (

      
      ) between (R) and (S) 
      
      
      
      .
    • Purity Angle < Purity Threshold (using PDA detector) for the main peak.

Linearity & Range[8]
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (

    
    ).
    
  • Data Output:

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[3]
    • Y-intercept bias:

      
       of 100% response.
      
Accuracy (Recovery)[5][8]
  • Method: Standard Addition. Spike placebo matrix with analyte at 80%, 100%, and 120%.

  • Acceptance: Mean recovery

    
    .
    
Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD

    
     (System Precision).
    
Limit of Quantitation (LOQ)
  • Critical for Chiral Methods: Must quantify the unwanted (R)-enantiomer at 0.05% levels.

  • Target:

    
     at 
    
    
    
    concentration.

Experimental Data Summary (Representative)

The following data represents typical performance metrics observed during validation of amino-ethyl aniline derivatives on Amylose-based CSPs.

Table 2: System Suitability & Validation Results
ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (

)
(R): ~6.5 min (S): ~8.2 min(R): 6.48 min (S): 8.21 minPass
Resolution (

)


Pass
Tailing Factor (

)


(Due to DEA additive)
Pass
Linearity (

)


Pass
LOD (S/N=3) N/A

Info
Method Precision (RSD)


(

)
Pass

Visualization: The Validation Lifecycle

The following diagram illustrates the logical flow of the validation strategy, incorporating the "System Suitability Test" (SST) as a gatekeeper before any data is collected.

ValidationWorkflow cluster_exec Execution Phase Start Method Development (Screening CSPs) SST System Suitability (SST) (Racemic Mix Injection) Start->SST Decision Rs > 2.0? SST->Decision Decision->Start No (Re-optimize) Spec Specificity (Impurity Spiking) Decision->Spec Yes Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Rob Robustness (Flow/Temp/MP) Acc->Rob Report Final Validation Report (ICH Q2) Rob->Report

Figure 1: Step-wise validation workflow ensuring method robustness before final reporting.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5]

  • BenchChem. (2025).[6][1][7] A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess.

  • Phenomenex. (2022).[8][4] Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus.

  • Matarashvili, I., et al. (2013).[2] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Journal of Separation Science.

Sources

Comparative

A Head-to-Head Comparison of (S)- vs. (R)-Enantiomers in a Biological Assay: A Senior Application Scientist's Guide

For researchers, scientists, and drug development professionals, the stereochemistry of a drug candidate is not a trivial detail—it is a critical determinant of its biological activity. Enantiomers, non-superimposable mi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemistry of a drug candidate is not a trivial detail—it is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] This guide provides an in-depth, technically-grounded framework for conducting a head-to-head comparison of (S) and (R) enantiomers in a biological assay, ensuring scientific integrity and generating reliable, interpretable data.

The Critical Role of Chirality in Drug Action

Chirality, the property of "handedness" in molecules, is fundamental to pharmacology because biological systems—composed of chiral entities like amino acids and sugars—are inherently stereoselective.[2][4] Enzymes and receptors can differentiate between enantiomers, leading to distinct physiological responses.[4][5]

A classic, albeit tragic, example is Thalidomide. Marketed as a racemic mixture (a 1:1 ratio of its (R) and (S) enantiomers), the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects.[1][6][7] Although the situation is complicated by the in vivo interconversion of the enantiomers, the thalidomide case underscores the imperative to evaluate each enantiomer independently.[4][6]

In contrast, the widely used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen is also sold as a racemate. Here, the (S)-enantiomer is responsible for the anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is largely inactive.[8][9][10] However, the body can convert the inactive (R)-form into the active (S)-form, a process known as unidirectional chiral inversion.[9][11][12]

The bronchodilator Albuterol (Salbutamol) provides another key example. The therapeutic effect resides in the (R)-enantiomer, which is a potent β2-adrenergic receptor agonist.[13][14] The (S)-enantiomer has significantly lower affinity for the receptor and is considered inactive, with some studies suggesting it may even have pro-inflammatory properties, although this is debated.[13][15]

These examples highlight three potential outcomes when comparing enantiomers:

  • Distinct Activities: One enantiomer is therapeutic, the other is toxic (e.g., Thalidomide).

  • Active vs. Inactive: One enantiomer is active, the other is a distomer (inactive enantiomer) (e.g., Ibuprofen).

  • Differential Potency: Both enantiomers may be active, but one is significantly more potent (e.g., Albuterol).

Therefore, the objective of this guide is to establish a rigorous experimental workflow to dissect these differences, providing clarity on the pharmacological profile of each enantiomer.

Pre-Assay Essentials: Ensuring Enantiomeric Purity

A head-to-head comparison is meaningless without starting materials of high enantiomeric purity. The presence of even a small amount of the other enantiomer can confound results, especially if it is significantly more potent.

The "Why": The trustworthiness of your data hinges on the purity of your test articles. If your (R)-enantiomer sample is contaminated with 1% of the (S)-enantiomer, and the (S)-enantiomer is 100 times more potent, the observed biological activity could be entirely due to the contaminant. This necessitates a self-validating system where the purity of the enantiomers is confirmed before any biological assay is performed.

The "How":

  • Step 1: Chiral Separation: If you are starting with a racemic mixture, the enantiomers must be separated. Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their collection as separate fractions.

  • Step 2: Purity Analysis & Quantification: After separation, the enantiomeric excess (% ee) of each isolated fraction must be determined. This is typically achieved using an analytical chiral HPLC method.

    • Protocol:

      • Develop a sensitive analytical chiral HPLC method that provides baseline separation of the two enantiomers.

      • Inject a known concentration of the racemic mixture to determine the retention times for the (S) and (R) peaks and to demonstrate that the detector response is linear.

      • Inject each purified enantiomer sample.

      • Integrate the peak areas for both enantiomers in each sample.

      • Calculate the enantiomeric excess using the formula: % ee = ([Area of Major Enantiomer - Area of Minor Enantiomer] / [Area of Major Enantiomer + Area of Minor Enantiomer]) x 100

    • Acceptance Criteria: For biological testing, an enantiomeric excess of >99% is highly desirable.

G cluster_0 Step 1: Chiral Separation cluster_1 Step 2: Purity Analysis cluster_2 Step 3: Proceed to Assay Racemate Racemic Mixture Prep_HPLC Preparative Chiral HPLC Racemate->Prep_HPLC Inject S_Fraction Putative (S)-Fraction Prep_HPLC->S_Fraction Collect R_Fraction Putative (R)-Fraction Prep_HPLC->R_Fraction Collect Analytical_HPLC Analytical Chiral HPLC S_Fraction->Analytical_HPLC Inject R_Fraction->Analytical_HPLC Inject Purity_Data Calculate % ee (Target >99%) Analytical_HPLC->Purity_Data Generate Chromatogram Bio_Assay Biological Assay Purity_Data->Bio_Assay If purity confirmed

Caption: Workflow from racemic mixture to assay-ready pure enantiomers.

Designing the Head-to-Head Biological Assay

With enantiomerically pure compounds in hand, the next step is to design a robust biological assay.

Choosing the Right Assay: The selection depends on the therapeutic target and the question being asked.

  • Receptor Binding Assays: Ideal for quantifying the affinity of each enantiomer for a specific receptor (e.g., a G-protein coupled receptor or a nuclear hormone receptor). Competitive binding assays using a radiolabeled or fluorescently-labeled ligand are common.

  • Enzyme Inhibition Assays: Used to determine the potency of each enantiomer in inhibiting a target enzyme (e.g., a kinase, protease, or COX enzyme).

  • Cell-Based Assays: These assays measure a functional downstream effect of target engagement, such as changes in second messenger levels (e.g., cAMP), gene expression, or cell viability.[16]

Key Experimental Considerations:

  • Concentration-Response Curves: Test each enantiomer and the racemic mixture over a wide range of concentrations to generate full dose-response curves. This allows for the accurate determination of key parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • The Racemate as a Control: Including the racemic mixture is crucial. If one enantiomer is inactive, the racemate should have approximately half the potency of the active enantiomer. If both have activity, the racemate's curve will reflect their combined effects.

Step-by-Step Protocol: Competitive β2-Adrenergic Receptor Binding Assay

This protocol provides a template for comparing the binding affinity of (R)- and (S)-Albuterol to the β2-adrenergic receptor.

Materials:

  • HEK293 cell membranes expressing the human β2-adrenergic receptor.

  • [³H]-Dihydroalprenolol ([³H]-DHA), a high-affinity radiolabeled antagonist.

  • (R)-Albuterol, (S)-Albuterol, and (R,S)-Albuterol (racemic), enantiomeric purity >99%.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Propranolol (a high-affinity antagonist).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation vials and scintillation cocktail.

  • 96-well plates.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of (R)-Albuterol, (S)-Albuterol, and (R,S)-Albuterol in assay buffer. A typical concentration range would be 10⁻¹⁰ M to 10⁻³ M.

    • Prepare a working solution of [³H]-DHA in assay buffer at a final concentration equal to its Kd (dissociation constant) for the β2-receptor (e.g., ~1 nM).

    • Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: 25 µL Assay Buffer + 25 µL [³H]-DHA + 50 µL Membranes.

    • Non-Specific Binding (NSB): 25 µL Propranolol + 25 µL [³H]-DHA + 50 µL Membranes.

    • Competition: 25 µL of each concentration of Albuterol enantiomer/racemate + 25 µL [³H]-DHA + 50 µL Membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Convert CPM for each competition well into "% Specific Binding".

  • Plot "% Specific Binding" against the log concentration of the competitor (Albuterol enantiomers/racemate).

  • Use non-linear regression (sigmoidal dose-response curve fit) in a program like GraphPad Prism to determine the IC50 value for each compound.

  • Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-DHA and Kd is its dissociation constant.

G The unlabeled competitor displaces the radioligand from the receptor. Receptor β2 Receptor Radioligand {[³H]-DHA | (Labeled Antagonist)} Competitor {(R)- or (S)-Albuterol | (Unlabeled Competitor)} Receptor_1 β2 Receptor Radioligand_1 {[³H]-DHA} Receptor_1->Radioligand_1 Competitor_1 {Low [Competitor]} Receptor_2 β2 Receptor Competitor_2 {High [Competitor]} Receptor_2->Competitor_2 Binds Radioligand_2 {[³H]-DHA}

Caption: Competitive binding assay principle.

Interpreting the Data: A Case Study with Albuterol

Following the protocol, you would generate data that can be summarized for clear comparison.

Table 1: Hypothetical Binding Affinity Data for Albuterol Enantiomers

CompoundIC50 (nM)Ki (nM)Relative Potency vs. (S)-enantiomer
(R)-Albuterol 5025100x
(S)-Albuterol 5,0002,5001x
(R,S)-Albuterol 984951x

Interpretation:

  • The data clearly shows that (R)-Albuterol has a significantly higher affinity for the β2-adrenergic receptor than (S)-Albuterol , with a Ki value 100-fold lower.[13][14] This identifies (R)-Albuterol as the eutomer (the more active enantiomer).

  • The racemic mixture, (R,S)-Albuterol, has a Ki value approximately twice that of the pure (R)-enantiomer. This is the expected result when one enantiomer is potent and the other is essentially inactive at these concentrations, effectively diluting the active component by 50%.

  • This stereoselectivity is explained by the three-point attachment model , where the chiral center of the eutomer allows for three optimal interactions with the chiral binding pocket of the receptor, while the distomer can only achieve two, resulting in a much weaker interaction.[2][5]

G cluster_0 Eutomer ((R)-Albuterol) - High Affinity cluster_1 Distomer ((S)-Albuterol) - Low Affinity Receptor_R Receptor Binding Pocket Site A Site B Site C Eutomer (R)-Enantiomer Group A Group B Group C Receptor_R:a->Eutomer:A Strong Interaction Receptor_R:b->Eutomer:B Strong Interaction Receptor_R:c->Eutomer:C Strong Interaction Receptor_S Receptor Binding Pocket Site A Site B Site C Distomer (S)-Enantiomer Group A Group C Group B Receptor_S:a->Distomer:A Strong Interaction Receptor_S:b->Distomer:B Strong Interaction Receptor_S:c->Distomer:C Steric Hindrance

Caption: The three-point attachment model explains stereoselectivity.

Conclusion: From In Vitro Data to In Vivo Implications

A rigorous head-to-head comparison in a well-controlled in vitro assay is the foundational first step in understanding the pharmacology of a chiral drug. The data from such studies—demonstrating which enantiomer is the eutomer and quantifying the stereoselectivity of the target interaction—is critical for making informed decisions in drug development.

This in vitro evidence provides the rationale for advancing a single enantiomer (a "chiral switch") or for justifying the development of a racemic mixture.[17] It lays the essential groundwork for more complex investigations into the pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential in vivo toxicity of each enantiomer, ultimately leading to safer and more effective medicines.[2][18]

References

  • Title: Thalidomide - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Comparative pharmacology of S(+)-ibuprofen and (RS). Source: PubMed. URL: [Link]

  • Title: Ibuprofen - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Ibuprofen - Chiralpedia. Source: Chiralpedia. URL: [Link]

  • Title: Treatment with (R)-Albuterol Has No Advantage over Racemic Albuterol. Source: American Journal of Respiratory and Critical Care Medicine. URL: [Link]

  • Title: An in-depth review of thalidomide's basic moieties. Source: World Journal of Biology Pharmacy and Health Sciences. URL: [Link]

  • Title: Albuterol - American Chemical Society. Source: American Chemical Society. URL: [Link]

  • Title: Comparative Pharmacology of S(+)-Ibuprofen and (RS). Source: Semantic Scholar. URL: [Link]

  • Title: Chiral Drugs: An Overview. Source: PMC. URL: [Link]

  • Title: Racemisation of Thalidomide Drug Involving in Stereoisomers. Source: Walsh Medical Media. URL: [Link]

  • Title: Effect of enatiomers in pharmaceuticals [closed]. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: Role of Chirality in Drugs. Source: Juniper Publishers. URL: [Link]

  • Title: Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others. Source: PMC. URL: [Link]

  • Title: Chiral Drug Separation. Source: ResearchGate. URL: [Link]

  • Title: Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others. Source: PLOS One. URL: [Link]

  • Title: Bronchodilators - StatPearls. Source: NCBI Bookshelf. URL: [Link]

  • Title: Chiral drugs - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: stereochemistry and biological activity of drugs. Source: SlideShare. URL: [Link]

  • Title: Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Source: ACS Publications. URL: [Link]

  • Title: Pharmacokinetic studies of enantiomers of ibuprofen and its chiral metabolites in humans with different variants of genes coding CYP2C8 and CYP2C9 isoenzymes. Source: Taylor & Francis Online. URL: [Link]

  • Title: What is the mechanism of action of albuterol (bronchodilator) in treating bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD)? Source: Dr.Oracle. URL: [Link]

  • Title: Stereochemistry in Drug Action. Source: PMC. URL: [Link]

  • Title: Enantiomers: Understanding their Physical and Chemical Properties. Source: Research and Reviews. URL: [Link]

  • Title: Part 4: Stereochemistry in Drug Action and Pharmacology. Source: Chiralpedia. URL: [Link]

  • Title: Albuterol - Medical Countermeasures Database. Source: CHEMM. URL: [Link]

  • Title: What is the application of stereochemistry in drug design? Source: Patsnap Synapse. URL: [Link]

  • Title: Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Source: XenoTech. URL: [Link]

  • Title: Effects of Stereoisomers on Drug Activity. Source: Austin Journal of Biosensors & Bioelectronics. URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

Comprehensive Safety and Handling Guide: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline As a Senior Application Scientist, I recognize that handling specialized chiral intermediates requires more than a cursory glance...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates requires more than a cursory glance at a safety data sheet. (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline (CAS: 1344921-21-6) is a highly functionalized building block frequently utilized in the synthesis of advanced kinase inhibitors. Because it contains both a primary amine and a fluorinated N,N-dimethylaniline moiety, it presents unique physicochemical hazards.

This guide provides a self-validating, causally driven operational framework to ensure absolute safety and logistical precision during the handling, transfer, and disposal of this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the structural causality of the chemical's hazards. The aniline core is highly lipophilic, allowing it to rapidly permeate standard laboratory barriers and human skin[1]. Once absorbed, aniline derivatives can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized, drastically reducing the blood's oxygen-carrying capacity[2]. Furthermore, the free primary amine (1-aminoethyl group) is a strong nucleophile and a localized irritant that can cause severe ocular and dermal damage upon contact.

Table 1: Quantitative Hazard & Physicochemical Profile

Property / HazardSpecificationOperational Implication (The "Why")
Chemical Structure Fluorinated aniline derivativeHigh lipophilicity dictates the need for specialized, low-permeability glove materials.
Physical State Viscous liquid / Low-melting solidProne to aerosolization if heated; requires handling strictly within a controlled airflow environment.
Primary Health Hazard Acute Toxicity (Dermal/Inhalation)Rapid skin absorption can lead to systemic toxicity and methemoglobinemia[1][2].
Vapor Pressure Low at RT, but volatile if heatedStandard handling requires a fume hood with a minimum face velocity of 100 fpm[3].

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment[3]. For this specific compound, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the scientific rationale behind each selection.

Table 2: Required PPE and Causality Specifications

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double Gloving: Inner 4-mil Nitrile + Outer 14-mil Butyl Rubber or Silver Shield®.Aniline derivatives easily permeate latex and thin nitrile. Butyl rubber provides the necessary chemical resistance against lipophilic amines, while the inner nitrile acts as a fail-safe during doffing[1].
Eye/Face Protection Indirectly vented chemical splash goggles + Polycarbonate face shield.The primary amine is highly corrosive to mucosal tissues. Indirect venting prevents vapor accumulation while blocking liquid splashes[3].
Body Protection Flame-resistant (FR), fluid-impermeable lab coat with knit cuffs.Prevents capillary action of the liquid up the sleeves. The FR rating is required if handled alongside flammable organic solvents.
Respiratory N/A for standard hood use. Half-mask respirator with Organic Vapor (OV) cartridges for spills.Aniline vapors are heavier than air and highly toxic upon inhalation. OV cartridges effectively trap volatile amines during emergency cleanup[2].

Operational Workflow: Handling & Transfer

To ensure a self-validating system, every step in the handling process includes a verification check. Do not proceed to the next step unless the verification condition is met.

Methodology 1: Dispensing and Weighing Protocol
  • Airflow Verification: Turn on the chemical fume hood. Validation: Check the digital monitor to ensure a continuous face velocity of ≥100 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.

  • Environmental Purge: Clear the hood of all strong oxidizers and acids. Causality: The primary amine will react exothermically with acids, and the aniline core is sensitive to oxidation.

  • PPE Donning: Don the inner nitrile gloves, lab coat, splash goggles, and finally the outer butyl rubber gloves.

  • Static Discharge: Touch a grounded metal surface inside the hood. Causality: Powders or aerosols of amine salts can carry static charges, leading to inaccurate weighing or spark hazards.

  • Transfer: Using a clean, anti-static PTFE spatula or glass pipette, transfer the required mass/volume into a pre-tared, sealable amber glass vial. Validation: The balance reading must stabilize within 3 seconds; fluctuations indicate static interference or active evaporation.

  • Inerting: Purge the source bottle with dry Nitrogen or Argon gas before sealing. Causality: Prevents oxidative degradation of the N,N-dimethylaniline moiety during storage.

  • Doffing: Remove the outer butyl gloves inside the fume hood to contain any microscopic contamination before touching the sash or balance controls.

Workflow Start 1. Verify Hood Flow (≥100 fpm) PPE 2. Don PPE: Inner Nitrile + Outer Butyl Start->PPE Static 3. Grounding: Discharge Static PPE->Static Transfer 4. Transfer Chemical: Use PTFE Tools Static->Transfer Weigh 5. Weighing: Verify Balance Stability Transfer->Weigh Purge 6. Inerting: Purge Source w/ N2 Weigh->Purge Doff 7. Doffing: Remove Outer Gloves in Hood Purge->Doff

Caption: Step-by-step operational workflow and self-validating checks for chemical transfer.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is critical to prevent vapor accumulation and dermal exposure.

Methodology 2: Spill Cleanup Protocol
  • Assessment & Evacuation: If the spill is >50 mL or occurs outside the fume hood, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS). For minor spills (<50 mL) inside the hood, proceed to step 2.

  • PPE Upgrade: Don a half-mask respirator equipped with Organic Vapor (OV) cartridges[1].

  • Neutralization & Absorption: Do not use water initially, as it will spread the lipophilic compound. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a commercial amine-spill kit).

  • Collection: Use a non-sparking plastic scoop to collect the saturated absorbent. Place it into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a 5% acetic acid solution. Causality: The mild acid converts the free amine and aniline into their corresponding water-soluble ammonium salts, breaking their lipophilicity.

  • Final Rinse: Wipe the area with soap and water, followed by a 70% ethanol wipe to ensure complete residue removal. Validation: The surface should have no residual "fishy" or aromatic amine odor.

SpillResponse Spill Spill Detected: (S)-4-(1-Aminoethyl)-2-fluoro- N,N-dimethylaniline Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (<50 mL): Inside Fume Hood Assess->Minor Major Major Spill (>50 mL): Outside Hood Assess->Major PPE Upgrade PPE: Don OV Respirator Minor->PPE Evacuate Evacuate Lab & Contact EHS Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Waste Collect in Polyethylene Bag Absorb->Waste Decon Decontaminate: 5% Acetic Acid then Water Waste->Decon

Caption: Decision tree and procedural workflow for spill response and chemical decontamination.

Waste Disposal Plan

Improper disposal of fluorinated anilines can lead to severe environmental toxicity and regulatory violations.

Methodology 3: Disposal Protocol
  • Segregation: Never mix aniline waste with strong oxidizers (e.g., nitric acid, peroxides) or concentrated halogens. Causality: Mixing these can result in highly exothermic, potentially explosive reactions.

  • Containment: Liquid waste must be collected in a compatible, clearly labeled High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Label the container explicitly as "Hazardous Waste: Toxic Organic Amines / Fluorinated Anilines."

  • Storage: Store the waste container in a designated, secondary containment tray within a ventilated flammable storage cabinet until EHS pickup.

References

  • [1] Title: NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Source: Centers for Disease Control and Prevention (CDC). URL:[Link]

  • [3] Title: Laboratory Safety Guidance. Source: Occupational Safety and Health Administration (OSHA). URL:[Link]

Sources

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